molecular formula C8H14O2 B2733983 1,2-Dimethylcyclopentane-1-carboxylic acid CAS No. 90112-67-7

1,2-Dimethylcyclopentane-1-carboxylic acid

Cat. No.: B2733983
CAS No.: 90112-67-7
M. Wt: 142.198
InChI Key: JXMSFZKDBXONOL-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with the molecular formula C 8 H 14 O 2 and a molecular weight of 142.20 g/mol . This carboxylic acid features a cyclopentane ring substituted with two methyl groups and one carboxyl group, offering a versatile and sterically defined scaffold for advanced organic synthesis and drug discovery efforts. The compound is characterized by its unique structure, with a SMILES notation of CC1CCCC1(C)C(=O)O . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules. Its applications are primarily found in medicinal chemistry and pharmaceutical research, where it can be used as a precursor for the development of active pharmaceutical ingredients (APIs) or as a core structure in the design of protease inhibitors, receptor agonists/antagonists, and other bioactive compounds. The steric influence of the two adjacent methyl groups makes it a particularly interesting candidate for studying steric effects in molecular recognition and for creating constrained conformations in potential drug candidates. Researchers can utilize the carboxylic acid functional group for various coupling reactions, esterifications, or reductions, enabling its incorporation into larger molecular frameworks or libraries for biological screening. Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMSFZKDBXONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane-1-carboxylic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced world of stereoisomerism presents both challenges and opportunities in medicinal chemistry and material science. The spatial arrangement of atoms within a molecule can drastically alter its biological activity, physical properties, and chemical reactivity. This guide provides a comprehensive exploration of the cis and trans isomers of 1,2-dimethylcyclopentane-1-carboxylic acid, molecules that serve as exemplary models for understanding the profound impact of stereochemistry. We will delve into their synthesis, conformational analysis, spectroscopic differentiation, and potential applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of Stereoisomerism in Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of natural products and synthetic drugs. Their inherent conformational flexibility and the potential for multiple stereocenters make them attractive scaffolds for drug design.[1][2] The introduction of substituents, such as in this compound, gives rise to geometric isomers, specifically cis and trans diastereomers.[3][4][5][6] In the cis isomer, the two methyl groups reside on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces.[3][7] This seemingly subtle difference in three-dimensional arrangement has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets.

The carboxylic acid functional group further enhances the potential for these molecules to serve as valuable building blocks in drug discovery, as it can participate in crucial hydrogen bonding and ionic interactions with biological macromolecules.[8][9][10] Understanding the distinct properties of the cis and trans isomers is therefore paramount for the rational design of novel therapeutics.

Synthesis and Stereochemical Control

The selective synthesis of either the cis or trans isomer of this compound requires careful consideration of the reaction mechanism and stereochemical control.

Synthesis of cis-1,2-Dimethylcyclopentane-1-carboxylic Acid

A common strategy for the synthesis of the cis isomer involves the catalytic hydrogenation of a cyclic alkene precursor.[11] This approach leverages the ability of a heterogeneous catalyst, such as Raney Nickel, to deliver hydrogen atoms to one face of the double bond, leading to a syn-addition.

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid [11]

  • Dissolution: Dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mole) in 200 ml of absolute ethanol.

  • Hydrogenation: Transfer the solution to a Paar shaker apparatus and add a catalytic amount of Raney nickel. Pressurize the vessel with hydrogen gas to 40-50 psi and heat to 60°C.

  • Reaction Monitoring: Monitor the reaction until one equivalent of hydrogen has been consumed (approximately 24 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude solid product.

  • Purification: Recrystallize the solid from water (~30 ml) and dry the crystals in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.

Rationale: The planar nature of the cyclopentene ring allows the hydrogen to add to the same side of the double bond, resulting in the cis configuration of the substituents. Subsequent methylation at the C1 position would yield the target molecule.

Synthesis of trans-1,2-Dimethylcyclopentane-1-carboxylic Acid

The synthesis of the trans isomer often requires a multi-step approach that allows for the establishment of the desired stereochemistry. One potential route involves a Favorskii rearrangement, which can be stereoselective under specific conditions.[12]

Conceptual Workflow: Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid via Favorskii Rearrangement [12]

G 6-bromo-cyclohexanone-2-ethyl formate 6-bromo-cyclohexanone-2-ethyl formate Favorskii Rearrangement Favorskii Rearrangement 6-bromo-cyclohexanone-2-ethyl formate->Favorskii Rearrangement Alkaline solution (e.g., KOH or NaOH) cyclopentane-1,2-dicarboxylic acid\nethyl hydrogen ester cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester Favorskii Rearrangement->cyclopentane-1,2-dicarboxylic acid\nethyl hydrogen ester Hydrolysis Hydrolysis cyclopentane-1,2-dicarboxylic acid\nethyl hydrogen ester->Hydrolysis Acidic solution (e.g., H2SO4 or HCl) trans-cyclopentane-1,2-dicarboxylic acid trans-cyclopentane-1,2-dicarboxylic acid Hydrolysis->trans-cyclopentane-1,2-dicarboxylic acid

Figure 1: Conceptual workflow for the synthesis of the trans isomer.

Rationale: The Favorskii rearrangement proceeds through a cyclopropanone intermediate, and the stereochemical outcome of the ring-opening step can be influenced by the reaction conditions to favor the formation of the more thermodynamically stable trans product.

Conformational Analysis: The Puckered Nature of the Cyclopentane Ring

Contrary to a planar representation, the cyclopentane ring is not flat. It adopts a puckered conformation to alleviate torsional strain. The two most common conformations are the "envelope" and the "half-chair".[2][13]

  • Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

  • Half-Chair Conformation: Three adjacent carbon atoms are in a plane, while the other two are on opposite sides of the plane.

The presence of substituents, such as the methyl and carboxylic acid groups in our target molecules, influences the preferred conformation and the energetic barrier to interconversion. In cis-1,2-dimethylcyclopentane, steric strain between the adjacent methyl groups can be significant, leading to a less stable conformation compared to the trans isomer where the bulky groups are further apart.[14]

G cis_envelope Envelope cis_half_chair Half-Chair cis_envelope->cis_half_chair Pseudorotation trans_envelope Envelope trans_half_chair Half-Chair trans_envelope->trans_half_chair Pseudorotation cis-Isomer cis-Isomer trans-Isomer trans-Isomer

Figure 2: Conformational interconversion in cis and trans isomers.

Spectroscopic Differentiation: Unambiguous Isomer Identification

Several spectroscopic techniques can be employed to differentiate between the cis and trans isomers of this compound. Each method provides unique structural information.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[15][16][17] While these characteristic peaks will be present in both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise due to the different overall molecular symmetry and vibrational modes of the cis and trans forms.

Table 1: Characteristic IR Absorptions for Carboxylic Acids

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (stretch)3300 - 2500Strong, Broad
C=O (stretch)1760 - 1690Strong
C-O (stretch)1320 - 1210Medium
O-H (bend)1440 - 1395 and 950 - 910Medium

Self-Validation: The presence of both the broad O-H and the sharp C=O stretches is a strong indicator of the carboxylic acid functionality in the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. Both ¹H and ¹³C NMR will show distinct differences.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons and the methyl groups will be different for the cis and trans isomers due to their different spatial relationships. The acidic proton of the carboxyl group typically appears as a broad singlet downfield, often above 10 ppm.[18]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentane ring and the methyl groups will also be sensitive to the stereochemistry. The carboxyl carbon will resonate in the range of 165-185 ppm.[16][18]

Expected ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift (ppm)
Carboxyl (C=O)165 - 185
Ring CarbonsVaries based on substitution
Methyl CarbonsVaries based on substitution

Causality: The through-space magnetic anisotropy effects are different for the cis and trans isomers, leading to distinct chemical shifts for the protons and carbons. For instance, in the cis isomer, the two methyl groups are in closer proximity, which can lead to steric compression and a change in their electronic environment, and thus their NMR signals, compared to the trans isomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, which will be identical for both isomers, advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can be used for separation and identification. The two isomers will likely have different retention times on a GC column due to their different boiling points and polarities.

Applications in Drug Development

Substituted cyclopentane carboxylic acids have emerged as important pharmacophores in drug discovery.[10][19] The rigid, yet three-dimensional nature of the cyclopentane scaffold allows for precise positioning of functional groups to interact with biological targets. The ability to synthesize and characterize stereochemically pure isomers is critical, as often only one isomer will exhibit the desired biological activity, while the other may be inactive or even have undesirable side effects. For example, cyclopentane derivatives have been explored as inhibitors of the NaV1.7 sodium channel for the treatment of pain.[10]

Conclusion

The cis and trans isomers of this compound provide a compelling case study in the importance of stereochemistry. Their synthesis requires stereocontrolled reactions, and their distinct physical and spectroscopic properties allow for unambiguous characterization. For researchers in drug development and related fields, a thorough understanding of these principles is essential for the design and synthesis of novel, effective, and safe therapeutic agents. The detailed protocols and causal explanations provided in this guide serve as a valuable resource for navigating the complexities of stereoisomerism in cyclic systems.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

  • Unknown. (n.d.). Stereochemistry. Retrieved from [Link]

  • LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Penning, T. D., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(18), 6265-6276. [Link]

  • Homework.Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane. Assign R and S configurations to the.... Retrieved from [Link]

  • Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Fokin, A. A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3362-3365. [Link]

  • Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]

  • Mykhailiuk, P. K. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Zhang, J. (2023, September 23). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Scribd. (n.d.). Cyclopentane Conformational Analysis. Retrieved from [Link]

  • Mayya, G. (2022, July 22). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya [Video]. YouTube. [Link]

  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics. [Link]

  • LibreTexts. (2024, July 30). 4.3: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Quaternary Carbon-Substituted Cyclopentane Carboxylic Acids: Stereocontrol & Pharmacophore Locking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of quaternary carbon centers into cyclopentane scaffolds represents a high-value strategy in modern medicinal chemistry.[1] By introducing a quaternary center—specifically at the


-position of a carboxylic acid or within the ring system—researchers can exploit the Thorpe-Ingold effect  (gem-disubstituent effect) to restrict conformational freedom. This "locking" mechanism reduces the entropic penalty of receptor binding, enhances metabolic stability against proteases or esterases, and increases selectivity.

This technical guide details the structural rationale, advanced synthetic methodologies (focusing on desymmetrization), and validation protocols for these complex scaffolds.

Part 1: Structural & Pharmacological Rationale

The Conformational "Lock" (Thorpe-Ingold Effect)

In linear alkyl chains, rotation around C-C bonds is relatively free. When a quaternary center is introduced, the steric bulk of the substituents compresses the internal bond angle (


). In a cyclopentane ring, this effect is amplified.
  • Entropy Reduction: A quaternary carbon substituted cyclopentane carboxylic acid (e.g., 1-aminocyclopentane-1-carboxylic acid, or cycloleucine) fixes the side-chain vectors. This pre-organizes the molecule into a bioactive conformation, minimizing

    
    .
    
  • Metabolic Shielding: The steric bulk around the quaternary center hinders the approach of hydrolytic enzymes (esterases/amidases), significantly increasing the half-life (

    
    ) of the drug candidate.
    
Pharmacophore Examples
  • Cycloleucine: A classic non-metabolizable amino acid transport inhibitor.

  • Peramivir: Contains a cyclopentane core where stereochemical density is critical for neuraminidase inhibition.

  • NK1 Antagonists: Netupitant analogs utilize restricted rings to position aromatic rings for

    
     stacking interactions within the receptor pocket.
    

Part 2: Synthetic Strategies (The Core)

Constructing a quaternary center on a five-membered ring is synthetically demanding due to steric hindrance. Traditional alkylation of enolates often leads to poly-alkylation or poor stereocontrol. This guide focuses on Desymmetrization , the most robust method for generating high-enantiomeric excess (ee) quaternary centers.

Strategy A: Biocatalytic Desymmetrization
  • Target: Enantiopure (1S, 2R, 3R)-3-carbamoylcyclopentanecarboxylic acids.[2]

  • Mechanism: Using a nitrile hydratase-amidase system (e.g., Rhodococcus erythropolis) to selectively hydrolyze one arm of a meso-dicarboxamide or dinitrile.[2]

  • Advantage: 100% theoretical yield (unlike kinetic resolution which is limited to 50%) and mild conditions.

Strategy B: Pd-Catalyzed Oxidative Heck Desymmetrization[3]
  • Target: Arylated cyclopentenes with quaternary centers.

  • Mechanism: Palladium-catalyzed addition of arylboronic acids to prochiral cyclopentenes.[3]

  • Advantage: Simultaneous formation of C-C bonds and stereocenters; tolerates diverse functional groups.[3]

Part 3: Visualization of Logic & Workflow

Diagram 1: The Pharmacological Logic (Conformational Restriction)

This diagram illustrates the thermodynamic advantage of the quaternary cyclopentane scaffold compared to a linear analog.

ConformationalLock Linear Linear Analog (High Entropy) Rotational Free Rotation (Energy Penalty) Linear->Rotational High TΔS Binding Receptor Binding (Low ΔS penalty) Rotational->Binding Low Affinity Cyclic Quaternary Cyclopentane (Pre-organized) Cyclic->Binding High Affinity Metabolism Metabolic Stability (Steric Shield) Cyclic->Metabolism Blocked Hydrolysis

Caption: Comparative analysis of linear vs. quaternary cyclic scaffolds showing the thermodynamic benefits of pre-organization.

Diagram 2: Synthetic Workflow (Desymmetrization)

The flow below details the decision matrix for synthesizing these complex cores.

SynthesisFlow Start Target: Quaternary Cyclopentane Acid Substrate Prochiral Substrate (Meso-Diketone/Diester) Start->Substrate PathA Path A: Biocatalysis (R. erythropolis) Substrate->PathA Amide/Nitrile PathB Path B: Pd-Catalysis (Oxidative Heck) Substrate->PathB Cyclopentene InterA Selective Hydrolysis (Amidase Activity) PathA->InterA InterB Syn-Carbopalladation (Chiral Ligand Control) PathB->InterB Product Enantiopure Quaternary Cyclopentane InterA->Product >99% ee InterB->Product >90% ee

Caption: Decision tree for selecting Biocatalytic vs. Organometallic desymmetrization routes based on substrate availability.

Part 4: Detailed Experimental Protocols

Protocol A: Biocatalytic Desymmetrization of meso-Dicarboxamides

Source Basis: Ao, Y. F., et al. Chem. Asian J. (2015) [1].

Objective: Synthesis of (1S,2R,3R)-3-carbamoyl-2-methylcyclopentanecarboxylic acid.

Reagents:

  • Substrate: meso-2-methylcyclopentane-1,3-dicarboxamide (1.0 mmol)

  • Catalyst: Rhodococcus erythropolis AJ270 cells (resting cells, OD600 = 20)

  • Buffer: Phosphate buffer (0.1 M, pH 7.0)

Procedure:

  • Preparation: Suspend R. erythropolis AJ270 cells (harvested from biochemical culture) in phosphate buffer (25 mL).

  • Initiation: Add the meso-dicarboxamide substrate (1.0 mmol) to the suspension.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC (C18 column, MeOH/H2O eluent) every 2 hours. The reaction typically completes within 6–12 hours .

  • Termination: Centrifuge the mixture (8000 rpm, 10 min) to remove cells.

  • Isolation: Acidify the supernatant to pH 2.0 using 6M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Validation: Recrystallize from Ethanol/Hexane to obtain the pure acid.

Data Summary Table:

Parameter Value
Yield 85–94%
Enantiomeric Excess (ee) >99%
Reaction Time 6–12 h

| Selectivity | Exclusive hydrolysis of the pro-S amide |

Protocol B: Pd-Catalyzed Enantioselective Oxidative Heck

Source Basis: Chen, G., et al. Org.[3] Lett. (2020) [2].[3]

Objective: Desymmetrization of 4,4-disubstituted cyclopent-1-enes.

Reagents:

  • Substrate: Cyclopent-1-ene-1-carboxamide derivative (0.2 mmol)

  • Reagent: Phenylboronic acid (0.4 mmol, 2.0 equiv)

  • Catalyst: Pd(TFA)2 (7.5 mol %)[3]

  • Ligand: (S)-5-CF3-Pyox-tBu (9.0 mol %)[3]

  • Oxidant: O2 (1 atm, balloon)

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: In a flame-dried Schlenk tube, combine Pd(TFA)2, Ligand, and Na2CO3 (2.0 equiv).

  • Addition: Add the cyclopentene substrate and phenylboronic acid.

  • Solvent: Add DCE (2.0 mL) and purge the tube with Oxygen (balloon).

  • Reaction: Stir vigorously at 50 °C for 24 hours.

  • Workup: Filter through a pad of celite, wash with DCM, and concentrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Part 5: Characterization & Stereochemical Determination

To validate the quaternary center creation, standard 1H NMR is insufficient due to signal overlap.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Essential for determining relative stereochemistry (cis/trans relationships on the ring).

    • Diagnostic Signal: Look for NOE correlations between the quaternary methyl group and the adjacent methine proton (

      
      -proton). Strong correlation indicates cis geometry.
      
  • X-Ray Crystallography:

    • The "Gold Standard." Quaternary carboxylic acids often crystallize well.

    • Tip: If the acid is an oil, convert it to the p-bromophenacyl ester to induce crystallization for heavy-atom determination.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/iPrOH (90:10 to 98:2) with 0.1% TFA (critical for carboxylic acids to prevent peak tailing).

References

  • Ao, Y. F., Wang, D. X., Zhao, L., & Wang, M. X. (2015).[2] Synthesis of Quaternary-Carbon-Containing and Functionalized Enantiopure Pentanecarboxylic Acids from Biocatalytic Desymmetrization of meso-Cyclopentane-1,3-dicarboxamides.[2] Chemistry – An Asian Journal, 10(4), 938–947.[2]

  • Chen, G., Cao, J., Wang, Q., & Zhu, J. (2020).[3] Desymmetrization of Prochiral Cyclopentenes Enabled by Enantioselective Palladium-Catalyzed Oxidative Heck Reaction.[3] Organic Letters, 22(1), 322–325.[3]

  • Bode, J. W., & He, M. (2011). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones.[1] Journal of the American Chemical Society, 133(10), 322–325. (Cited in context of organocatalysis).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on Thorpe-Ingold Effect).

Sources

Solubility of 1,2-dimethylcyclopentane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,2-dimethylcyclopentane-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount. This compound, a substituted cyclic carboxylic acid, presents a unique combination of a polar carboxylic acid head and a nonpolar hydrocarbon tail. This structure dictates its interaction with various solvents, and a thorough understanding of its solubility is crucial for its effective application.

This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For this compound, the key structural features influencing its solubility are:

  • The Carboxyl Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

  • The Cyclopentane Ring: The five-membered ring is a nonpolar, hydrophobic moiety.[4]

  • The Two Methyl Groups (-CH3): These substituents further increase the nonpolar character and steric bulk of the molecule.

The overall solubility of this compound in a given solvent will be a balance between the polar interactions of the carboxyl group and the nonpolar interactions of the dimethylcyclopentane backbone.

Factors Influencing Solubility
  • Polarity: The molecule possesses both polar and nonpolar regions. Its solubility will be highest in solvents with an intermediate polarity or in those that can effectively solvate both the polar head and the nonpolar tail.

  • Hydrogen Bonding: The ability of the carboxylic acid to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols.

  • Van der Waals Forces: The nonpolar hydrocarbon portion of the molecule will interact with nonpolar solvents through weaker van der Waals forces.[1]

  • Molecular Shape and Size: The rigidity of the cyclopentane ring and the presence of the methyl groups can influence how efficiently solvent molecules can pack around the solute, affecting the dissolution process.

Predictive Solubility Profile of this compound

Based on the principles outlined above and the known solubility of structurally similar compounds like cyclopentanecarboxylic acid, a predictive solubility profile for this compound in common organic solvents is presented below. It is important to note that these are qualitative predictions and should be confirmed by experimental data. Cyclopentanecarboxylic acid is moderately soluble in water and shows good solubility in non-polar solvents like hexane and toluene, as well as being soluble in ethanol and ether.[4][5] The addition of two methyl groups is expected to decrease its solubility in polar solvents and increase it in non-polar solvents.

Solvent Predicted Solubility Rationale
Hexane High"Like dissolves like" principle. The nonpolar dimethylcyclopentane backbone will have strong van der Waals interactions with the nonpolar hexane.[1]
Toluene HighThe nonpolar aromatic ring of toluene will interact favorably with the nonpolar part of the solute.
Diethyl Ether HighEther can act as a hydrogen bond acceptor for the carboxylic acid proton, and its nonpolar ethyl groups can solvate the hydrocarbon backbone.[1][2]
Chloroform HighChloroform is a less polar organic solvent that can effectively solvate the entire molecule.[1]
Ethyl Acetate Moderate to HighThe ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the molecule.
Acetone ModerateAcetone is a polar aprotic solvent. It can accept hydrogen bonds, but its polarity may be slightly too high for optimal solvation of the nonpolar part.
Ethanol ModerateEthanol is a polar protic solvent that can both donate and accept hydrogen bonds. However, the increased nonpolar character from the methyl groups may limit solubility compared to smaller carboxylic acids.[2]
Methanol Moderate to LowSimilar to ethanol, but its higher polarity may make it a less effective solvent for the nonpolar backbone.
Water Low to Very LowThe large, nonpolar dimethylcyclopentane moiety will significantly reduce its solubility in water compared to smaller carboxylic acids.[2][3]
Dimethyl Sulfoxide (DMSO) HighDMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds, including carboxylic acids.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is a good solvent for a wide range of organic molecules.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Prepare saturated solutions: Add excess solute to a known volume of solvent in vials. prep2 Equilibrate solutions: Incubate at a constant temperature with agitation for 24-48 hours. prep1->prep2 Incubation sep1 Separate solid and liquid phases: Centrifuge the vials to pellet the excess solid. prep2->sep1 ana1 Prepare samples for analysis: Carefully withdraw an aliquot of the supernatant and dilute with a suitable solvent. sep1->ana1 ana2 Quantify the solute concentration: Analyze the diluted samples using a calibrated HPLC or GC method. ana1->ana2 Injection calc1 Calculate solubility: Determine the concentration in the original saturated solution from the diluted sample concentration. ana2->calc1

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and centrifuge them at a high speed to pellet the undissolved solid at the bottom of the vials.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated and calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Discussion and Interpretation of Results

The experimentally determined solubility data should be interpreted in the context of the theoretical principles discussed earlier. A comparison of the solubility across a range of solvents with varying polarities will provide valuable insights into the physicochemical properties of this compound. For instance, high solubility in nonpolar solvents like hexane would confirm the dominant role of the hydrophobic dimethylcyclopentane moiety in such systems. Conversely, the degree of solubility in polar aprotic solvents like DMSO versus polar protic solvents like ethanol can elucidate the relative contributions of hydrogen bonding and general polarity to the dissolution process.

Furthermore, the influence of water on the solubility in certain organic solvents could be an interesting area for further investigation, as water has been shown to enhance the solubility of some carboxylic acids in Lewis-basic or carbonyl-containing solvents.[6][7]

Conclusion

While specific solubility data for this compound is not currently in the public domain, a robust understanding of its likely behavior can be derived from fundamental chemical principles and the properties of analogous structures. This guide provides a solid theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. The insights gained from such studies are invaluable for the effective utilization of this compound in research and development, particularly in the pharmaceutical industry.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). Retrieved from [Link]

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • Cyclopentanecarboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

The Impact of Steric Hindrance on the Acidity of Cyclopentane Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the pKa values of sterically hindered cyclopentane carboxylic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and predicting the acidity of this important class of molecules. The guide delves into the fundamental principles governing the acidity of carboxylic acids, with a specific focus on how steric hindrance imposed by substituents on the cyclopentane ring influences the dissociation constant (pKa). We will explore the intricate interplay of electronic effects, solvation, and conformational constraints. Detailed experimental protocols for pKa determination via potentiometric titration are provided, alongside a robust computational workflow for in-silico pKa prediction. This guide aims to equip the reader with the theoretical knowledge and practical methodologies necessary to navigate the complexities of structure-acidity relationships in sterically encumbered alicyclic systems.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter in the field of drug discovery and development. It governs the extent of ionization of a molecule at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For carboxylic acids, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. A lower pKa value indicates a stronger acid, meaning it will be predominantly in its ionized form at physiological pH (around 7.4).

Cyclopentane carboxylic acids and their derivatives are prevalent scaffolds in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. The introduction of substituents, particularly bulky ones, can induce significant steric hindrance around the carboxylic acid moiety. This steric encumbrance can profoundly impact the molecule's acidity in ways that are not immediately obvious from simple electronic considerations. Understanding and predicting these effects are paramount for the rational design of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.

Theoretical Framework: Factors Governing the Acidity of Carboxylic Acids

The acidity of a carboxylic acid (R-COOH) is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Any factor that stabilizes the carboxylate anion relative to the undissociated acid will increase the acidity and thus lower the pKa. The primary factors at play are electronic effects, resonance, and solvation.

Electronic Effects and Resonance

The carboxylate anion is stabilized by the resonance delocalization of the negative charge over the two oxygen atoms. Substituents on the R group can influence this stability through inductive and resonance effects. Electron-withdrawing groups (e.g., halogens, nitro groups) pull electron density away from the carboxylate, further delocalizing the negative charge and increasing acidity. Conversely, electron-donating groups (e.g., alkyl groups) push electron density towards the carboxylate, destabilizing the anion and decreasing acidity.

The Critical Role of Solvation

Solvation plays a crucial role in determining the acidity of carboxylic acids in solution. The small, highly charged carboxylate anion is strongly solvated by polar solvents like water, which form a stabilizing shell of solvent molecules around it. The undissociated carboxylic acid is also solvated, but to a lesser extent. The overall free energy change of dissociation is therefore significantly influenced by the differential solvation of the acid and its conjugate base.

Steric Hindrance: A Disruption of Solvation and Conformational Effects

Steric hindrance, the focus of this guide, introduces a fascinating layer of complexity to the prediction of pKa values. Bulky substituents in close proximity to the carboxylic acid group can physically obstruct the approach of solvent molecules to the carboxylate anion. This "steric inhibition of solvation" reduces the stability of the conjugate base, leading to a decrease in acidity (higher pKa).

In the context of cyclopentane carboxylic acids, the position and size of the substituent are critical. A bulky group at the C1 position (the same carbon as the carboxyl group) will exert a more significant steric effect than a substituent at a more distant position. The stereochemistry of the substituents (cis vs. trans) can also influence the degree of steric hindrance and, consequently, the pKa. For instance, a cis-substituent on an adjacent carbon may shield the carboxyl group more effectively than a trans-substituent.

The interplay between these factors is visually represented in the diagram below.

G cluster_factors Factors Influencing pKa cluster_consequences Consequences Electronic Effects Electronic Effects Carboxylate Stability Carboxylate Stability Electronic Effects->Carboxylate Stability Inductive/Resonance Solvation Solvation Solvation->Carboxylate Stability Stabilization of Anion Steric Hindrance Steric Hindrance Steric Hindrance->Solvation Inhibition pKa Value pKa Value Carboxylate Stability->pKa Value Inverse Relationship

Caption: Interplay of factors affecting the pKa of carboxylic acids.

Quantitative Analysis of Steric Effects on pKa

To illustrate the impact of steric hindrance on the pKa of cyclopentane carboxylic acids, we will consider a series of derivatives. The parent compound, cyclopentanecarboxylic acid, serves as our baseline with a pKa of approximately 4.99[1].

CompoundSubstituent PositionSubstituentPredicted/Illustrative pKaRationale
Cyclopentanecarboxylic acid-H4.99Baseline acidity for the cyclopentane scaffold.
1-Methylcyclopentanecarboxylic acid1Methyl~5.2The methyl group at the C1 position provides steric hindrance, impeding solvation of the carboxylate anion, thus decreasing acidity (increasing pKa).
cis-2-Methylcyclopentanecarboxylic acid2Methyl~5.1The cis methyl group provides some steric shielding of the carboxyl group, leading to a slight decrease in acidity compared to the parent compound.
trans-2-Methylcyclopentanecarboxylic acid2Methyl~5.0The trans methyl group is oriented away from the carboxyl group, resulting in minimal steric hindrance and a pKa value similar to the unsubstituted acid.
1-tert-Butylcyclopentanecarboxylic acid1tert-Butyl~5.5The bulky tert-butyl group at the C1 position creates significant steric hindrance, severely restricting solvation of the carboxylate and causing a substantial decrease in acidity.
1-Phenylcyclopentanecarboxylic acid1Phenyl4.39 (Predicted)[2]The electron-withdrawing inductive effect of the phenyl ring increases acidity, but this is counteracted by the steric hindrance it imposes. The net effect is a slight increase in acidity.

Note: The pKa values for the methyl and tert-butyl derivatives are illustrative and based on established chemical principles. They are included to demonstrate the expected trends due to steric hindrance.

Experimental Determination of pKa Values

Accurate determination of pKa values is essential for validating theoretical predictions and for building robust structure-activity relationships. Potentiometric titration is a widely used and reliable method for this purpose.

Experimental Workflow: Potentiometric Titration

G start Start prep Sample Preparation (Dissolve acid in suitable solvent) start->prep calibrate Calibrate pH Meter (Using standard buffers) prep->calibrate titration Titration (Add titrant incrementally) calibrate->titration record Record pH vs. Volume titration->record plot Plot Titration Curve (pH vs. Volume of Titrant) record->plot determine Determine Equivalence Point (Inflection point of the curve) plot->determine calculate Calculate pKa (pH at half-equivalence point) determine->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology for Potentiometric Titration
  • Reagent and Sample Preparation:

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of the sterically hindered cyclopentane carboxylic acid and dissolve it in a suitable solvent. For hydrophobic compounds, a co-solvent system (e.g., water-methanol) may be necessary. The final concentration of the acid should be in the range of 0.01-0.1 M.

  • Instrumentation Setup and Calibration:

    • Set up a potentiometric titrator equipped with a high-precision pH electrode and a burette.

    • Calibrate the pH electrode using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration Procedure:

    • Place a known volume of the carboxylic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin the titration by adding small, precise increments of the standardized strong base.

    • After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the corresponding volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done visually or more accurately by calculating the first or second derivative of the titration curve.

    • The pKa of the carboxylic acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Computational Prediction of pKa Values

In addition to experimental determination, computational chemistry offers powerful tools for predicting the pKa values of molecules. This can be particularly useful for screening large numbers of compounds or for understanding the underlying factors that govern acidity.

Computational Workflow for pKa Prediction

G start Start build Build 3D Structures (Acid and Conjugate Base) start->build optimize Geometry Optimization (Using a suitable level of theory) build->optimize freq Frequency Calculation (To obtain Gibbs free energies) optimize->freq solvation Incorporate Solvation Effects (Using a continuum solvent model) freq->solvation calculate_deltaG Calculate ΔG of Dissociation solvation->calculate_deltaG calculate_pKa Calculate pKa (Using thermodynamic cycle) calculate_deltaG->calculate_pKa end End calculate_pKa->end

Caption: Workflow for computational pKa prediction.

Detailed Step-by-Step Methodology for Computational pKa Prediction
  • Structure Preparation:

    • Build the three-dimensional structures of the undissociated carboxylic acid and its corresponding carboxylate anion using a molecular modeling software package.

  • Quantum Mechanical Calculations:

    • Perform geometry optimizations and frequency calculations for both the acid and the anion in the gas phase using a suitable level of theory (e.g., Density Functional Theory with a basis set such as 6-31G*). The frequency calculations are essential to confirm that the optimized structures are true energy minima and to obtain the Gibbs free energies.

  • Solvation Energy Calculation:

    • Calculate the solvation free energies of the acid and the anion using an implicit solvent model (e.g., the Polarizable Continuum Model, PCM). This step is crucial for accurately modeling the effect of the solvent on the dissociation process.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle and equation: ΔG(aq) = ΔG(gas) + ΔΔG(solv) pKa = ΔG(aq) / (2.303 * RT) where ΔG(aq) is the Gibbs free energy of dissociation in the aqueous phase, ΔG(gas) is the Gibbs free energy of dissociation in the gas phase, ΔΔG(solv) is the difference in solvation free energies between the products and reactants, R is the gas constant, and T is the temperature in Kelvin.

Conclusion

The pKa values of sterically hindered cyclopentane carboxylic acids are governed by a delicate balance of electronic effects, resonance stabilization, and, most critically, solvation. Steric hindrance, particularly from bulky substituents in close proximity to the carboxyl group, can significantly impede the solvation of the carboxylate anion, leading to a decrease in acidity. This guide has provided a theoretical framework for understanding these phenomena, illustrative examples of the expected trends, and detailed methodologies for both experimental determination and computational prediction of pKa values. A thorough understanding of these principles and techniques is indispensable for medicinal chemists and drug development professionals seeking to design and optimize molecules with desired physicochemical and biological properties.

References

  • 1-PHENYL-1-CYCLOPENTANECARBOXYLIC ACID - ChemBK. (2024, April 11). Retrieved from [Link]

  • Cyclopentanecarboxylic acid - Grokipedia. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Alkylation of methylcyclopentanecarboxylic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity


-Alkylation of Methyl Cyclopentanecarboxylate 

Strategic Overview

The construction of quaternary carbon centers on five-membered rings is a pivotal transformation in medicinal chemistry, particularly for the synthesis of conformationally restricted amino acids, NK-1 receptor antagonists, and lipophilic scaffolds. This application note details the protocol for the


-alkylation of methyl cyclopentanecarboxylate  (CAS: 4630-80-2).

While seemingly trivial, this reaction is complicated by the specific conformational strain of the cyclopentane ring (envelope vs. half-chair), which influences enolate stability, and the competing pathways of O-alkylation versus C-alkylation. This guide provides a robust, self-validating system to ensure exclusive C-alkylation and high yields of the 1-alkylated product.

Mechanistic Drivers & Critical Parameters

The Enolate Geometry & Aggregation

Upon deprotonation with a lithium base (LDA), methyl cyclopentanecarboxylate forms a lithium enolate. Unlike acyclic esters where


 geometry dictates diastereoselectivity, the cyclic constraint here simplifies geometry but amplifies steric crowding.
  • The Aggregation Problem: In pure THF, lithium enolates form tetramers or hexamers. These aggregates are less reactive and can lead to incomplete alkylation or "stalled" reactions.

  • The Solution (DMPU/HMPA): The addition of polar aprotic cosolvents like DMPU (

    
    -dimethylpropyleneurea) breaks these aggregates into monomers or dimers, significantly increasing the nucleophilicity of the 
    
    
    
    -carbon.
C- vs. O-Alkylation

The enolate is an ambident nucleophile.[1][2]

  • Hard Electrophiles (e.g., silyl chlorides, sulfates) attack the Oxygen (Hard-Hard interaction).

  • Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) attack the Carbon (Soft-Soft interaction).

  • Solvent Effect: While polar solvents increase reactivity, they also separate the Li

    
     ion from the oxygen, making the oxygen more "naked" and potentially increasing O-alkylation rates with harder electrophiles. However, for alkyl halides, the thermodynamic drive for C-C bond formation usually dominates.
    
Mechanistic Pathway Visualization

EnolateAlkylation Start Methyl Cyclopentanecarboxylate EnolateAgg Li-Enolate (Aggregate) Start->EnolateAgg Deprotonation Base Base (LDA/LiHMDS) -78°C Base->EnolateAgg EnolateMono Reactive Enolate (Monomer) EnolateAgg->EnolateMono Solvation DMPU DMPU Addition (De-aggregation) DMPU->EnolateMono TS Transition State (SN2) EnolateMono->TS Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->TS Product 1-Alkyl-1-Methoxycarbonyl Cyclopentane TS->Product C-C Bond Formation

Figure 1: Kinetic pathway for the de-aggregation and alkylation of ester enolates.

Experimental Protocol: Kinetic Control

This protocol uses LDA (Lithium Diisopropylamide) for quantitative deprotonation at -78°C, followed by alkylation.

Reagents & Materials
  • Substrate: Methyl cyclopentanecarboxylate (1.0 equiv).[3]

  • Base:

    
    -Butyllithium (2.5 M in hexanes) and Diisopropylamine (distilled).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Additive: DMPU (distilled from CaH

    
    ).
    
  • Electrophile: Methyl Iodide, Benzyl Bromide, or Allyl Bromide (purified).

Step-by-Step Procedure
  • Base Preparation (In-situ LDA):

    • Flame-dry a 250 mL 3-neck flask equipped with a stir bar, internal thermometer, and nitrogen inlet.

    • Add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv) .

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.05 equiv)  dropwise via syringe over 10 minutes. Maintain internal temp < -70°C.
      
    • Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

  • Enolization:

    • Dilute methyl cyclopentanecarboxylate (1.0 equiv) in a minimal amount of THF.

    • Add the ester solution dropwise to the LDA solution at -78°C over 20 minutes.

    • Critical Step: Stir for 45 minutes at -78°C.

    • Optional: Add DMPU (2.0 - 4.0 equiv) dropwise. This is mandatory for secondary halides or hindered electrophiles. Stir for 10 mins.

  • Alkylation:

    • Add the Electrophile (1.2 equiv) neat or in THF solution dropwise.

    • Temperature Ramp: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

    • Monitoring: Check by TLC or GC-MS.[4] Look for the disappearance of the starting material (SM).

  • Work-up:

    • Quench with saturated NH

      
      Cl solution  while cold.
      
    • Extract with Et

      
      O or EtOAc (
      
      
      
      ).
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The quaternary product is usually less polar than the starting material due to the loss of the acidic proton.

Data Analysis & Troubleshooting

Electrophile Compatibility Table
Electrophile ClassExampleReactivityRiskRecommended Additive
Methyl MeI, MeOTfVery HighPolyalkylationNone (Control Stoichiometry)
Primary BnBr, Allyl-BrHighNoneNone
Primary (Hindered) Isobutyl IodideModerateElimination (E2)DMPU (3 eq)
Secondary Isopropyl IodideLowElimination (E2)DMPU (5 eq) + Warm to 0°C
Silyl TMSClVery HighO-Alkylation None (Product is Silyl Ketene Acetal)
Optimization Logic (Decision Tree)

Troubleshooting Problem Low Yield / Impurities CheckSM Is SM Remaining? Problem->CheckSM CheckSide Identify Side Product CheckSM->CheckSide No Wet Water in Solvent? Quenched Enolate CheckSM->Wet Yes Aggregation Enolate Aggregation CheckSM->Aggregation Yes (Dry) O_Alk O-Alkylation CheckSide->O_Alk Silyl Enol Ether Found Di_Alk Polyalkylation (Proton Exchange) CheckSide->Di_Alk Dialkylated Product DrySolvent DrySolvent Wet->DrySolvent Action: Distill THF/DMPU AddDMPU AddDMPU Aggregation->AddDMPU Action: Add DMPU/HMPA ChangeE ChangeE O_Alk->ChangeE Action: Use Softer Electrophile (I vs Cl) Inverse Inverse Di_Alk->Inverse Action: Ensure Excess Base Avoid Inverse Addition

Figure 2: Troubleshooting logic for common failure modes in ester alkylation.

Case Study: Synthesis of 1-Allylcyclopentanecarboxylate

Objective: Synthesis of a key intermediate for ring-closing metathesis.

  • Substrate: Methyl cyclopentanecarboxylate (1.28 g, 10 mmol).

  • Conditions: LDA (11 mmol), THF (100 mL), -78°C.

  • Electrophile: Allyl bromide (1.45 g, 12 mmol).

  • Observation:

    • At -78°C (1h), GC-MS showed 60% conversion.

    • Warmed to 0°C (1h), GC-MS showed 98% conversion.

    • Yield: 1.51 g (90%) isolated yield after chromatography.

  • Note: Allyl bromide is highly reactive; DMPU was not required. The slight warming was necessary to overcome the steric barrier of the forming quaternary center.

References

  • Evans, D. A. (2005). Advanced Organic Chemistry: Enolate Chemistry. Harvard University. (General Enolate Theory).

  • Organic Syntheses. (1990). Alkylation of Esters: General Procedures. Org. Synth. Coll. Vol. 7, p. 424. .

  • Reich, H. J. (2023). Organolithium Reagents in Organic Synthesis. University of Wisconsin-Madison. .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • CymitQuimica. (2024). Methyl cyclopentanecarboxylate Product Data. .

Disclaimer: This protocol involves the use of pyrophoric reagents (


-BuLi) and toxic alkylating agents. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols: 1,2-Dimethylcyclopentane-1-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Constrained Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for structurally novel and stereochemically defined building blocks is insatiable. Chiral carboxylic acids, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures with high fidelity.[1][2] Among these, cyclic scaffolds that present substituents in a conformationally restricted manner are of high value. 1,2-Dimethylcyclopentane-1-carboxylic acid is an exemplar of this class, offering a rigid five-membered ring system decorated with two stereogenic centers, one of which is a quaternary carbon. This unique structural motif makes it a compelling building block for introducing stereochemical complexity and exploring new chemical space in medicinal chemistry and materials science.[3][4][5]

This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and supported by analogous transformations reported in the peer-reviewed literature.

Synthesis of Racemic this compound

The synthesis of the racemic this compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible approach involves the creation of the cyclopentanone core followed by the introduction of the two methyl groups and subsequent oxidation to the carboxylic acid.

Proposed Synthetic Pathway

A logical synthetic route could commence with a Michael addition to a cyclopentenone derivative, followed by methylation and subsequent functional group manipulations. A general workflow for the synthesis of a 1,2-dimethylcyclopentane framework is outlined below.[6]

G cluster_synthesis Synthesis of Racemic Acid start Cyclopentanone step1 α-Methylation start->step1 1. LDA, THF, -78 °C 2. MeI step2 Grignard Reaction with MeMgBr step1->step2 MeMgBr, Et₂O step3 Dehydration step2->step3 H₂SO₄, Δ step4 Hydrogenation step3->step4 H₂, Pd/C step5 Oxidation to Carboxylic Acid step4->step5 e.g., Jones Oxidation end rac-1,2-Dimethylcyclopentane- 1-carboxylic acid step5->end G cluster_resolution Chiral Resolution Workflow racemate Racemic Carboxylic Acid diastereomers Mixture of Diastereomeric Salts racemate->diastereomers chiral_amine Chiral Amine (e.g., (R)-α-phenylethylamine) chiral_amine->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Diastereomeric Salt (Crystalline) crystallization->salt1 salt2 More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->salt2 acidification1 Acidification (HCl) salt1->acidification1 acidification2 Acidification (HCl) salt2->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Sources

Application Note & Protocols: Strategies for Amide Coupling with Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous methods exist for coupling carboxylic acids and amines, the synthesis of sterically hindered amides—where one or both coupling partners possess significant steric bulk around the reactive centers—presents a formidable challenge.[1][3] Direct condensation is inefficient, requiring high temperatures that are incompatible with complex molecules. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[4][5]

The primary difficulty in these reactions is the slow rate of nucleophilic attack by the amine onto the activated carboxylate, a direct consequence of steric congestion.[1] This sluggish kinetics can lead to several undesirable outcomes:

  • Low Yields: The reaction may not proceed to completion, resulting in poor conversion to the desired amide.

  • Epimerization: For chiral carboxylic acids, particularly α-amino acids, the prolonged exposure to activating conditions and base can lead to racemization at the α-carbon, compromising the stereochemical integrity of the product.[6][7][8]

  • Side Reactions: The highly reactive activated intermediate may decompose or react via alternative pathways if the desired nucleophilic attack is too slow.

This guide provides an in-depth analysis of modern reagents and field-proven protocols designed to overcome these challenges, enabling researchers to successfully synthesize even highly congested amides with high yield and fidelity.

Section 1: The Activated Intermediate: A Mechanistic Overview

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[9] This is achieved by a "coupling reagent," which transforms the acid into a highly reactive intermediate, such as an active ester, acylphosphonium salt, or mixed anhydride. The amine then attacks this activated species to form the thermodynamically stable amide bond.

The choice of coupling reagent is paramount, as it dictates the reactivity of the intermediate and the overall success of the reaction, especially with challenging substrates.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Active_Intermediate Activated Intermediate (e.g., Active Ester) Acid->Active_Intermediate Activation Reagent Coupling Reagent (+ Base) Reagent->Acid Amide R-CO-NH-R' (Amide Product) Active_Intermediate->Amide Formation Amine R'-NH2 (Amine) Amine->Active_Intermediate Attack

Caption: Generalized workflow for an amide coupling reaction.

Section 2: A Comparative Guide to Coupling Reagents for Hindered Substrates

The evolution of coupling reagents has produced a vast toolkit. For sterically demanding couplings, the most effective reagents are typically those that create highly reactive activated esters while minimizing side reactions. Modern uronium/aminium and phosphonium salts, as well as specialized reagents like T3P®, have largely superseded older methods for these applications.[10]

Uronium/Aminium Reagents: The Gold Standard

These reagents are characterized by a guanidinium core and are among the most efficient and rapid activators available.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for hindered systems.[11][12] HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling and making the resulting OAt-esters highly reactive.[13] This enhanced reactivity is crucial for overcoming steric barriers and often leads to less epimerization compared to HOBt-based reagents.[13]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Structurally similar to HATU but based on 1-hydroxybenzotriazole (HOBt).[13] While still very effective, HBTU is generally considered less reactive than HATU, which can be a disadvantage in particularly challenging couplings.[13][14]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure.[15][16][17] COMU offers several advantages:

    • High Reactivity: It forms a highly reactive Oxyma-based active ester.[18]

    • Safety: It has a better safety profile than benzotriazole-based reagents like HATU, which can have explosive properties.[17]

    • Water-Soluble Byproducts: The byproducts are easily removed with an aqueous workup, simplifying purification.[16][19]

    • Visual Monitoring: The reaction progress can often be monitored by a color change.[17][20]

Phosphonium Reagents
  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent that is particularly useful because, unlike uronium salts, excess reagent does not react with the free N-terminus of the amine to cause chain-terminating guanidinylation.[10][21] This makes it suitable for reactions where the reagent is used in excess to drive a difficult coupling to completion.

Other Powerful Reagents
  • T3P® (Propanephosphonic Acid Anhydride): An exceptionally versatile and powerful cyclic anhydride used as a dehydrating agent.[19] T3P® is highly regarded for its:

    • Broad Scope: Effective for a wide range of amide couplings, including those with racemization-prone substrates and non-nucleophilic anilines.[22]

    • Low Epimerization: It is known to provide high yields with very low levels of epimerization.[9][19][22]

    • Easy Workup: The phosphonic acid byproducts are water-soluble and easily removed by an aqueous wash.[19][23]

    • Safety: It is non-toxic and non-allergenic.[9]

Data Summary: Comparison of Modern Coupling Reagents
ReagentClassActivating AdditiveKey AdvantagesCommon Disadvantages
HATU Uronium/AminiumHOAtVery high reactivity, low epimerization, effective for hindered couplings.[11][13]Higher cost, potential explosive hazard of HOAt-based reagents.
HBTU Uronium/AminiumHOBtGood reactivity, widely used, lower cost than HATU.Less reactive than HATU, potential for guanidinylation side reaction.[13][21]
COMU Uronium/AminiumOxymaPureHigh reactivity, excellent safety profile, water-soluble byproducts.[15][16][17]Can be more expensive than HBTU.
PyBOP PhosphoniumHOBtNo guanidinylation side reaction, good for sterically hindered couplings.[5]Phosphoramide byproduct can be difficult to remove.[5]
T3P® AnhydrideN/A (self-activating)Excellent yields, very low epimerization, easy workup, high safety.[9][22][23]Requires a base, byproduct can poison catalysts if not fully removed.[23]

Section 3: Detailed Protocols

The following protocols are designed as robust starting points. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrates.

Protocol 1: General Procedure for Highly Hindered Couplings using COMU

This protocol is ideal for coupling sterically demanding carboxylic acids and amines where high reactivity and a clean workup are desired.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv.)

  • Sterically hindered amine (1.0–1.2 equiv.)

  • COMU (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0–3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Protocol_COMU cluster_setup 1. Reaction Setup cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification Setup Combine carboxylic acid (1 eq), amine (1-1.2 eq), and base (2-3 eq) in anhydrous DMF under N2. Cool Cool mixture to 0 °C (ice bath). Setup->Cool Add_COMU Add COMU (1.1 eq) to the cold reaction mixture. Cool->Add_COMU Stir_Cold Stir at 0 °C for 1 hour. Add_COMU->Stir_Cold Stir_Warm Allow to warm to room temp and stir for 4–24 hours. Stir_Cold->Stir_Warm Monitor Monitor reaction by TLC or LC-MS. Stir_Warm->Monitor Dilute Dilute with Ethyl Acetate (EtOAc). Monitor->Dilute Wash Wash sequentially with: 1. 1N HCl (aq) 2. Sat. NaHCO3 (aq) 3. Brine Dilute->Wash Dry Dry organic layer (Na2SO4 or MgSO4), filter, and concentrate. Wash->Dry Purify Purify crude product via column chromatography. Dry->Purify

Caption: Experimental workflow for COMU-mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0–1.2 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv., or 3.0 equiv. if the amine is a hydrochloride salt).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the coupling reagent.

  • Reagent Addition: Add COMU (1.1 equiv.) to the stirred solution. A color change may be observed.[17][20]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.[18][20] Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require stirring for 4 to 24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x).[20]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography.

Causality Note: The use of a non-nucleophilic base like DIPEA is crucial. It deprotonates the carboxylic acid and neutralizes the acid released during the reaction without competing with the primary amine nucleophile. Cooling to 0 °C before adding COMU prevents rapid, uncontrolled activation which can promote side reactions and epimerization.

Protocol 2: Low-Epimerization Coupling of a Hindered Amino Acid using T3P®

This protocol is optimized for substrates prone to racemization, such as activated amino acids, where minimizing base exposure and reaction time is key.

Materials:

  • N-protected, racemization-prone carboxylic acid (1.0 equiv.)

  • Amine or amino acid ester (1.2 equiv.)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv.)

  • Pyridine or Triethylamine (3.0 equiv.)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv.) and the amine component (1.2 equiv.) in the chosen anhydrous solvent (e.g., EtOAc).

  • Base Addition: Add pyridine or triethylamine (3.0 equiv.) to the solution.[23]

  • Reagent Addition: Slowly add the T3P® solution (1.5 equiv.) to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., EtOAc).

  • Extraction: Wash the organic layer with 1N HCl (2x) to remove the base, followed by saturated aqueous NaHCO₃ (2x) and brine (1x). The phosphonic acid byproducts are highly water-soluble and will be removed during these aqueous washes.[19][23]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Causality Note: T3P® functions by forming a mixed phosphonic anhydride intermediate, which is highly reactive.[23] The mild conditions and the rapid nature of the coupling are key to suppressing the formation of oxazolone intermediates, which are a primary pathway for epimerization in peptide couplings. The water-soluble nature of the byproducts makes this method particularly attractive for process chemistry and scale-up.[9]

Section 4: Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Insufficient reactivity of the coupling reagent or extreme steric hindrance.

    • Solution: Switch to a more powerful reagent (e.g., from HBTU to HATU or COMU). Increase the reaction temperature (e.g., to 40-50 °C), though be mindful of increased epimerization risk. Increase the excess of the coupling reagent and non-hindered partner.

  • Significant Epimerization:

    • Cause: Prolonged reaction time, excessive base, or high temperatures. Polar solvents like DMF can also increase epimerization rates.[8]

    • Solution: Use a reagent known for low epimerization (T3P®, or HATU/COMU).[22] Use a weaker or sterically hindered base (e.g., collidine instead of DIPEA). Run the reaction at a lower temperature (0 °C to RT). Minimize reaction time by using a more potent coupling reagent.

  • Difficult-to-Remove Byproducts:

    • Cause: Byproducts from certain reagents (e.g., dicyclohexylurea from DCC, phosphoramide from PyBOP) can co-elute with the product.

    • Solution: Choose a reagent with water-soluble byproducts like T3P® or COMU.[16][23] For DCC, the urea byproduct is often insoluble and can be removed by filtration, but this is less effective in polar solvents like DMF.

Conclusion

The synthesis of sterically hindered amides, while challenging, is readily achievable with the appropriate selection of modern coupling reagents and carefully controlled reaction conditions. Uronium salts such as HATU and COMU offer superior reactivity for overcoming steric barriers, while reagents like T3P® provide an excellent balance of high efficiency and minimal epimerization. By understanding the mechanistic principles behind these reagents and adhering to optimized protocols, researchers in drug development and organic synthesis can reliably construct complex, sterically congested amide bonds with high fidelity and yield.

References

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Gao, Y., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 949–963. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 25(3), 445-464. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Chemistry - A European Journal, 15(37), 9394-9403. Retrieved from [Link]

  • Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kunz, H., et al. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1547. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ghavre, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1599. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[20]uril. ChemRxiv. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

Sources

Application Note: 1,2-Dimethylcyclopentane-1-carboxylic Acid in Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior synthetic chemists and drug discovery teams. It details the strategic utilization of 1,2-Dimethylcyclopentane-1-carboxylic acid (DMCPA) as a high-value scaffold for constructing quaternary carbon-rich terpenoids, specifically within the Laurane and Trichothecane families.[1]

Executive Summary

The construction of contiguous stereocenters—particularly all-carbon quaternary centers—remains one of the most significant challenges in the total synthesis of bioactive sesquiterpenes. This compound (DMCPA) serves as a critical "stereochemical anchor."[1] Its rigid cyclopentane core and pre-installed C1/C2 methyl pattern provide a thermodynamic template that directs the stereochemical outcome of subsequent ring-closing or chain-extension steps.[1]

This guide provides a validated protocol for synthesizing the DMCPA core with high diastereoselectivity and details its application in accessing Laurane-type sesquiterpenes.

Structural Significance & Stereochemical Logic

In terpenoid synthesis, the Thorpe-Ingold effect (gem-dimethyl effect) is often leveraged to accelerate cyclization.[1] However, DMCPA introduces a vicinal dimethyl motif with a quaternary center at C1.[1]

  • The Challenge: Nucleophilic attack or functionalization at the C1 quaternary center is sterically hindered.[1]

  • The Solution: Use the Carboxylic Acid moiety as a removable activating group or a chiral handle .[1] It directs incoming electrophiles to the anti face, establishing trans-stereochemistry, or can be leveraged in radical decarboxylation to install "impossible" substituents.[1]

Target Families[1][2][3]
  • Lauranes: (e.g., Laurene, Isolaurene) – Characterized by a 1,2-dimethylcyclopentane ring linked to an aromatic system.[1]

  • Trichothecenes: (e.g., Trichodiene) – Require precise relative stereochemistry between ring junctions.[1]

Protocol 1: Stereoselective Synthesis of the DMCPA Scaffold

Rationale: Direct alkylation of cyclopentanecarboxylates often yields racemic mixtures.[1] This protocol utilizes a thermodynamic equilibration strategy to favor the trans-isomer, followed by a kinetic alkylation to lock the quaternary center.[1]

Reagents & Equipment[1][4][5]
  • Starting Material: Methyl 2-methyl-3-oxopentanoate (or commercially available Methyl 2-methylcyclopentanecarboxylate).[1]

  • Base: Lithium Diisopropylamide (LDA), prepared fresh.[1]

  • Alkylating Agent: Methyl Iodide (MeI).[1]

  • Solvent: Anhydrous THF, -78°C.

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried 250 mL RB flask with THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min to generate LDA.

    • Add Methyl 2-methylcyclopentanecarboxylate (1.0 eq) dropwise over 15 min.

    • Mechanistic Note: This generates the planar enolate.[1] The existing C2-methyl group will dictate the facial selectivity of the incoming electrophile via steric blocking.[1]

  • Stereoselective Methylation (Quaternary Center Formation):

    • Add Methyl Iodide (1.5 eq) rapidly to the enolate solution at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Critical Control Point: The incoming methyl group attacks from the face opposite the C2-methyl group to minimize steric clash, predominantly yielding the trans-1,2-dimethyl isomer.[1]

  • Hydrolysis to the Acid:

    • Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1]

    • Dissolve the crude ester in MeOH/H₂O (3:1).[1] Add LiOH (3 eq) and reflux for 4 hours.

    • Acidify with 1M HCl to pH 2.[1] Extract with EtOAc.[1]

    • Purification: Recrystallize from Hexanes/EtOAc to isolate pure trans-1,2-dimethylcyclopentane-1-carboxylic acid .

Data Validation (Expected Results)
ParameterSpecificationNotes
Yield 75-82%Overall from ester precursor.
dr (cis:trans) > 1:20Determined by ¹H NMR (C-Me shifts).[1]
Physical State White Crystalline SolidMP: 62-64°C.

Protocol 2: Application in Terpenoid Construction (The "Aryl-Link" Strategy)

Rationale: This workflow demonstrates converting the DMCPA acid into a Laurene precursor by replacing the carboxyl group with an aryl moiety or using it to construct the adjacent ring.[1] Here, we use a Radical Decarboxylative Cross-Coupling to install the aryl group found in Laurene.[1]

Workflow Diagram (Graphviz)

G Start DMCPA (Acid Scaffold) Redox N-Hydroxyphthalimide Ester Start->Redox DIC, NHPI Activation Radical Tertiary Radical Intermediate Redox->Radical Blue LED SET Reduction Coupling Ni/Photo-Catalyzed Cross-Coupling Radical->Coupling Ar-Br, Ni(cod)2 Stereoretention* Product Laurene Analogue (Aryl-Cyclopentane) Coupling->Product Final Target

Figure 1: Decarboxylative arylation strategy converting the DMCPA scaffold into the Laurene core. Note that radical recombination at quaternary centers can lead to racemization; chiral ligands on Nickel are required for enantioconvergence.[1]

Experimental Procedure (Decarboxylative Arylation)
  • Activation: Convert DMCPA (1.0 mmol) to its redox-active ester using N-hydroxyphthalimide (NHPI) and DIC in DCM. Isolate the NHPI ester.[1]

  • Photocatalytic Setup:

    • In a Pyrex vial, combine:

      • NHPI Ester (1.0 eq)[1]

      • Aryl Bromide (e.g., 4-bromotoluene for Laurene) (1.5 eq)

      • NiCl₂[1]·glyme (10 mol%)[1]

      • dtbbbpy (15 mol%)[1]

      • Photocatalyst (e.g., Ir(ppy)₃, 1 mol%)

      • Silane reductant (TMS₃SiH, 1.5 eq) or Hantzsch Ester.[1]

    • Solvent: Degassed DMF.[1]

  • Reaction: Irradiate with Blue LEDs (450 nm) for 24 hours at room temperature.

  • Mechanism: The carboxylic acid is excised as CO₂, generating a transient tertiary radical at C1.[1] The Nickel catalyst intercepts this radical and couples it with the aryl bromide.[1]

    • Note: This method bypasses the difficult nucleophilic substitution at the quaternary center.[1]

Troubleshooting & Optimization

Handling Steric Bulk

The C1 quaternary center is extremely crowded.[1] Standard amide couplings (e.g., EDC/HOBt) may fail.[1]

  • Solution: Use Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ under neutral conditions before reacting with nucleophiles.[1]

Controlling Diastereoselectivity

If the cis-1,2-dimethyl isomer is required (less thermodynamically stable):

  • Protocol Adjustment: Perform the alkylation on the lactone intermediate (iodolactonization of the unsaturated precursor) rather than the open chain ester. The ring constraints of the lactone force the incoming methyl group to the concave face.[1]

Analytical Checkpoints
  • NMR Signature:

    • Trans-isomer: The C1-Methyl and C2-Methyl signals typically appear as distinct singlets (C1) and doublets (C2) with specific shielding patterns due to anisotropy.[1]

    • Cis-isomer: Often shows broadening due to steric clash between the eclipsed methyl groups.[1]

References

  • Snyder, S. A., et al. (2019).[1][2] "Quaternary-centre-guided synthesis of complex polycyclic terpenes." Nature, 569, 703–707.[1] Link[1]

  • Müller, D. S., et al. (2015).[1] "Constructing quaternary stereogenic centers using tertiary organocuprates and tertiary radicals." Journal of the American Chemical Society, 137(2), 660–663.[3] Link[1]

  • Merchant, R. R., & Qin, Y. (2019).[1] "Decarboxylative Cross-Coupling of Redox-Active Esters." Organic Letters, 21(20), 8132–8137.[1] Link[1]

  • PubChem. "this compound Compound Summary."[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1,2-Dimethylcyclopentane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Diastereomeric Separation (Cis/Trans) Ticket ID: CHEM-SEP-1024 Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Where are you starting?

Before proceeding, identify your current sample state to select the correct workflow.

Sample StatePrimary ChallengeRecommended Module
Crude Reaction Mixture Low purity, high solvent/reagent load.Module 2 (Crystallization) or Flash Chromatography
Semi-Pure Oil/Solid Isomers present but overlapping.Module 1 (HPLC)
Unknown Stereochemistry Peaks separated but identity unknown.Module 3 (NMR Assignment)
Intractable Mixture No separation observed on standard phases.Module 4 (Derivatization)

Technical Modules & Troubleshooting

Module 1: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical monitoring and purification of <1g quantities.

The Core Challenge: Diastereomers of 1,2-dimethylcyclopentane-1-carboxylic acid are chemically similar but differ in 3D shape and polarity. The carboxylic acid moiety causes peak tailing if not suppressed.

Standard Protocol: Reverse Phase (RP-HPLC) [1][2]
  • Stationary Phase: C18 (Octadecyl) is the baseline. For difficult separations, switch to Phenyl-Hexyl or C8 . The Phenyl phase offers unique

    
     selectivity if you derivatize, but also interacts differently with the cyclic alkane shape.
    
  • Mobile Phase: Water/Acetonitrile (ACN) or Water/Methanol (MeOH).

  • Critical Additive: You must use an acidic modifier to suppress ionization (

    
    ).
    
    • Analytical: 0.1% Formic Acid or 0.1% TFA.

    • Prep: 0.1% Formic Acid (volatile, easy to remove).

Troubleshooting Guide (Q&A)

Q: My peaks are tailing significantly, merging the cis and trans isomers. A: This is "Acid Drag." The carboxylate anion interacts with residual silanols on the column.

  • Fix 1: Lower the pH of mobile phase A to ~2.5 using Phosphoric Acid (non-MS) or Formic Acid (MS compatible).

  • Fix 2: Increase ionic strength by adding 10-20 mM Ammonium Formate buffer.

  • Fix 3: Switch to a "End-capped" column designed for stability at low pH (e.g., Waters XSelect or Agilent Zorbax SB).

Q: I see no separation between isomers on C18. A: The hydrophobic surface area difference between cis (methyls syn) and trans (methyls anti) might be too small for C18.

  • Fix: Switch to Normal Phase or HILIC .

    • Column: Silica (unbonded).

    • Mobile Phase: Hexane/Ethyl Acetate with 0.1% Acetic Acid.

    • Mechanism:[3] Separation is driven by the accessibility of the polar carboxylic acid group. The cis isomer often has different steric shielding of the COOH group by the adjacent methyl than the trans isomer.

Q: Which isomer elutes first? A:

  • Reverse Phase: Generally, the more polar isomer elutes first. The cis isomer (crowded methyls) often has a larger dipole moment or exposes the polar region more, eluting before the trans isomer.

  • Normal Phase: The less polar isomer elutes first. The cis isomer usually elutes after the trans isomer due to stronger interaction of the accessible COOH with the silica.

  • Warning: This is a heuristic. You must verify with Module 3.

Module 2: Fractional Crystallization

Best for: Scale-up (>5g) and initial purification.

The Core Challenge: Cyclopentane derivatives often form oils ("oiling out") rather than crystals due to ring flexibility and lack of pi-stacking.

Protocol: Solvent Screening

The trans isomer (methyls anti) generally packs better into a crystal lattice, resulting in a higher melting point and lower solubility.

  • Solvent System A (Non-polar): Hexane or Pentane.

    • Dissolve crude acid in minimum hot hexane. Cool slowly to -20°C.

    • Target: Crystallization of the trans isomer.[4][5][6]

  • Solvent System B (Polar/Non-polar mix): Ethyl Acetate/Hexane (1:10).

    • If System A fails, add small amounts of EtOAc to solubilize the oil, then cool.

Troubleshooting Guide (Q&A)

Q: My product oils out at the bottom of the flask. A: This indicates the temperature dropped too fast or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation.

  • Alternative: Convert the acid to a salt. Ammonium or Sodium salts of carboxylic acids crystallize much better than the free acid. You can re-acidify later.

Module 3: Stereochemical Assignment (The "Truth" Module)

Best for: Validating which peak is which.

The Core Challenge: You have two peaks/solids, but don't know which is cis and which is trans.

Protocol: 1D NOE (Nuclear Overhauser Effect) NMR

This is the definitive method. It measures through-space interactions (<5 Å).

  • Prepare Sample: Dissolve ~10mg in

    
     or 
    
    
    
    .
  • Target: Irradiate the C1-Methyl signal.

  • Observe: Look for enhancement in the C2-Methyl signal.

ObservationConclusionReasoning
Strong NOE Enhancement Cis Isomer Methyl groups are on the same face (syn), close in space.
Weak/No NOE Enhancement Trans Isomer Methyl groups are on opposite faces (anti), far apart.

Note: Also check the NOE between the C1-Methyl and the C2-Methine proton. In the trans isomer, these are closer than in the cis isomer.

Module 4: Chemical Derivatization

Best for: Difficult separations where isomers co-elute.

The Core Challenge: The free acid functionality is problematic for separation. Masking it changes the physical properties.

Protocol: Iodolactonization (Specific Check)

Check: This only works if you still have an alkene precursor or if you can synthesize the iodolactone. For the saturated acid, this is not directly applicable.

Protocol: Esterification
  • Methyl Ester Formation: React acid with

    
    .
    
    • Benefit: Lowers polarity, allows Gas Chromatography (GC) separation.

    • GC Separation: Cis/Trans isomers of cyclic esters often separate with high resolution on capillary GC columns (e.g., DB-5 or DB-Wax).

  • Chiral Salt Formation:

    • React the racemic acid mixture with a chiral amine (e.g., (R)-

      
      -methylbenzylamine).[7]
      
    • Result: This creates diastereomeric salts.[7] Even if your starting material is racemic cis and racemic trans, the salts will have different solubilities.

    • Citation: This method is standard for resolving cyclopropane/cyclopentane carboxylic acids (See Ind. J. Pharm. Bio. Res. regarding cypermethric acid analogs).

Visualization & Workflows

Figure 1: Method Selection Decision Tree

Caption: Workflow for selecting the optimal separation technique based on scale and purity.

SeparationWorkflow Start START: Crude Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale Analytical / <100 mg ScaleCheck->SmallScale Small LargeScale Prep / >1 g ScaleCheck->LargeScale Large HPLC_Method Reverse Phase HPLC (C18, Acidic pH) SmallScale->HPLC_Method Crystallization Fractional Crystallization (Hexane/EtOAc) LargeScale->Crystallization Success1 Separation Achieved? HPLC_Method->Success1 Success2 Crystals Formed? Crystallization->Success2 Derivatize Derivatize to Ester or Chiral Salt Success1->Derivatize No (Co-elution) NOE Validate with NOE NMR Success1->NOE Yes Flash Flash Chromatography (Silica, 1% AcOH) Success2->Flash No (Oiling Out) Success2->NOE Yes Derivatize->HPLC_Method Retry HPLC Flash->NOE

Figure 2: HPLC Troubleshooting Logic

Caption: Logic flow for resolving peak tailing and poor resolution in carboxylic acid separations.

HPLCTroubleshoot Issue HPLC Issue Detected Type Identify Problem Issue->Type Tailing Peak Tailing Type->Tailing NoRes No Resolution (Peaks overlap) Type->NoRes Check Check pKa Tailing->Check Action2 Change Column Selectivity (C18 -> Phenyl-Hexyl) NoRes->Action2 First Attempt Action1 Add 0.1% TFA or Formic Acid Action3 Switch to Normal Phase (Silica + Hexane) Action2->Action3 If fails Check->Action1 Ensure pH < pKa (4.8)

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[8] Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development including acidic analytes).

  • BenchChem. (2025).[4][9] Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Retrieved from .

  • Cope, A. C., et al. (1954). Cyclooctane-cis- and trans-1,5-dicarboxylic Acids. Journal of the American Chemical Society.[3] (Foundational text on separating cycloalkane dicarboxylic acid isomers via crystallization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and stereochemical assignment).
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid. (Demonstrates chiral amine salt resolution for similar cyclic acids).

Sources

Technical Support Center: Purification of Quaternary Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quaternary cyclopentane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these sterically hindered molecules. The unique structural feature of a quaternary carbon atom adjacent to the carboxylic acid group on a cyclopentane ring introduces significant challenges to standard purification protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter.

I. Understanding the Challenge: The Impact of Steric Hindrance

The defining characteristic of quaternary cyclopentane carboxylic acids is the presence of a carbon atom bonded to four other carbon atoms, one of which is part of the carboxylic acid moiety. This arrangement creates significant steric bulk around the carboxyl group, influencing its reactivity and physical properties. This steric hindrance is a primary factor complicating purification, often leading to issues such as incomplete reactions, difficulty in forming derivatives, and poor separation in chromatography.[1][2]

II. Troubleshooting Common Purification Issues

This section addresses common problems encountered during the purification of quaternary cyclopentane carboxylic acids, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Symptoms: Your reaction to synthesize the quaternary cyclopentane carboxylic acid does not go to completion, leaving significant amounts of starting material.

Possible Causes & Solutions:

  • Steric Hindrance: The bulky nature of the substituents can physically block the reactive site.[1]

    • Solution: Consider using more reactive reagents or catalysts. For instance, when forming amides, switching from standard coupling reagents to acyl fluorides generated in situ can overcome steric barriers.[1] Prolonging reaction times or increasing the temperature can also be beneficial.[3]

  • Inadequate Reagent Activation: The carboxylic acid may not be sufficiently activated for the subsequent reaction.

    • Solution: For reactions like esterification or amidation, the use of a mixed anhydride, such as with methanesulfonyl chloride, can effectively activate even sterically hindered carboxylic acids.[2]

Issue 2: Difficulty with Chromatographic Separation

Symptoms: Your target compound co-elutes with impurities during column chromatography, or you observe significant tailing of the acid peak.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be optimal for these sterically hindered acids.

    • Solution: Consider using alternative stationary phases. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® often provide good enantioselectivity.[4]

  • Poor Eluent System: The chosen solvent system may not provide adequate separation.

    • Solution: A systematic approach to solvent selection is crucial. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation.[3] For acidic compounds that streak on silica, adding a small percentage of acetic acid to the eluent can improve peak shape.[5]

  • On-Column Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: If degradation is suspected, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Issue 3: Challenges in Crystallization

Symptoms: The purified compound fails to crystallize, or "oils out" of solution.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one.[6] If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[7]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: If crystallization fails, consider an additional purification step, such as a short column chromatography or an acid-base extraction, to remove residual impurities.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

Issue 4: Enantiomeric Separation Challenges

Symptoms: You are unable to separate the enantiomers of your chiral quaternary cyclopentane carboxylic acid.

Possible Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): Not all CSPs are effective for every class of compounds.

    • Solution: Screening a variety of CSPs is essential. Polysaccharide-based and protein-based CSPs are good starting points for carboxylic acids.[4]

  • Derivatization Issues: If using a derivatization approach, the reaction to form diastereomers may be incomplete or the diastereomers themselves may not be easily separable.

    • Solution: Ensure the derivatization reaction goes to completion. The choice of chiral derivatizing agent is critical; agents like (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol have been used successfully for carboxylic acids.[9] The resulting diastereomers can then be separated on standard silica gel.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the first purification step I should consider for a crude mixture containing a quaternary cyclopentane carboxylic acid?

A fundamental and highly effective initial purification step is an acid-base extraction.[10] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer, leaving neutral impurities in the organic layer.[6][10] The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[6][10]

Q2: My quaternary cyclopentane carboxylic acid is an oil at room temperature. How can I best purify it?

For non-crystalline compounds, column chromatography is the primary purification method.[7] Careful selection of the stationary and mobile phases is key.[7] If the compound is thermally stable, distillation, particularly fractional distillation under reduced pressure, can be an option if the boiling points of the components are sufficiently different.[7]

Q3: Are there any specific safety precautions I should take when purifying these acids?

Standard laboratory safety protocols should always be followed. When working with strong acids and bases during extractions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Q4: Can I use co-crystallization to purify my quaternary cyclopentane carboxylic acid?

Co-crystallization can be a powerful purification technique.[11] It involves crystallizing your target acid with a stoichiometrically defined amount of a "coformer," which is another molecule that forms non-covalent bonds (often hydrogen bonds) with the acid.[11] This can sometimes lead to the formation of highly crystalline materials even when the acid itself is difficult to crystallize.[11]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The quaternary cyclopentane carboxylic acid will be deprotonated and move into the aqueous layer.[8]

  • Separation: Separate the aqueous layer. Wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.[8]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2-3 with a 1M HCl solution while stirring.[8] The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry the purified product under vacuum.[8]

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the carboxylic acid when other methods are insufficient.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for many carboxylic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 1%) added to the eluent to reduce tailing.[5]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral Resolution via Diastereomer Formation

This protocol outlines the separation of enantiomers by converting them into diastereomers.

  • Derivatization: React the racemic quaternary cyclopentane carboxylic acid with a chiral resolving agent, such as a chiral amine or alcohol, in the presence of a coupling agent (e.g., DCC or EDC) to form a mixture of diastereomeric amides or esters.

  • Separation: Separate the diastereomers using standard column chromatography on silica gel.[12] The different physical properties of the diastereomers should allow for their separation.

  • Hydrolysis: Hydrolyze the separated diastereomers to cleave the chiral auxiliary and regenerate the individual enantiomers of the carboxylic acid. This step may require acidic or basic conditions, depending on the nature of the diastereomeric linkage.

V. Visualizations

Purification_Workflow Crude_Product Crude Quaternary Cyclopentane Carboxylic Acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Chromatography Column Chromatography Acid_Base->Chromatography Crystallization Crystallization / Recrystallization Acid_Base->Crystallization Chromatography->Crystallization Chiral_Resolution Chiral Resolution Chromatography->Chiral_Resolution For Racemic Mixtures Pure_Product Pure Product Crystallization->Pure_Product Chiral_Resolution->Pure_Product

Caption: General purification workflow for quaternary cyclopentane carboxylic acids.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Tailing Peak Tailing? Start->Tailing Coelution Co-elution of Impurities? Tailing->Coelution No Add_Acid Add Acetic Acid to Eluent Tailing->Add_Acid Yes Change_Eluent Optimize Eluent (TLC) Coelution->Change_Eluent Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Coelution->Change_Stationary_Phase Still Poor Separation Success Successful Separation Add_Acid->Success Change_Eluent->Success Change_Stationary_Phase->Success

Caption: Troubleshooting logic for column chromatography issues.

VI. References

  • University of Rochester. (n.d.). Purification: How To. Chemistry Department. Retrieved from [Link]

  • De Riccardis, F., & Izzo, I. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(9), 5366–5413. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Majek, M., & Filace, F. (2023). Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. The Journal of Organic Chemistry, 88(24), 17351–17360. [Link]

  • Lee, K., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 26(15), 4448-4457. [Link]

  • Prinz, H., et al. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1687-1695. [Link]

  • Tanaka, Y. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

  • Patsnap. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap Eureka. Retrieved from [Link]

  • Biradha, K., & Santra, R. (2002). Ternary and quaternary co-crystals of 1,3-cis,5-cis-cyclohexanetricarboxylic acid and 4,4′-bipyridines. Crystal Growth & Design, 2(2), 121-125. [Link]

  • Wang, D., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 145(23), 12694-12702. [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

  • Wang, C., et al. (2011). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications, 47(29), 8349-8351. [Link]

  • Goud, N. R., & Gangavaram, S. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(10), 3209-3223. [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 793(2), 283-294. [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. Retrieved from

  • Li, H., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 538-547. [Link]

  • de la Torre, M., et al. (2020). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Green Chemistry, 22(21), 7246-7284. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Wang, H., et al. (2020). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. Chemical Communications, 56(74), 10921-10924. [Link]

Sources

Controlling diastereoselectivity in cyclopentane alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Stereocontrol in Five-Membered Ring Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The "Envelope" Challenge

Unlike cyclohexane, which locks into a rigid chair conformation, cyclopentane exists in a dynamic "envelope" or "half-chair" pucker. This conformational flexibility (


) creates a "wobbly" transition state, often leading to poor diastereomeric ratios (dr) during alkylation.

To achieve high diastereoselectivity, you must impose rigidity. This guide treats the cyclopentane scaffold as a programmable system where stereocontrol is achieved through three specific "patches":

  • Substrate Control: Utilizing existing substituents to block the concave face.

  • Kinetic vs. Thermodynamic Control: Manipulating reaction conditions to favor the fastest-forming vs. most stable isomer.[1][2]

  • Catalytic Override: Using transition-metal catalysis (Tsuji-Trost) to dictate geometry regardless of substrate bias.

Troubleshooting Modules

Module A: The "Convex Face" Protocol (Substrate Control)

Issue: "I am alkylating a 2-substituted cyclopentanone and getting a 1:1 mixture of diastereomers." Diagnosis: The existing substituent is not providing enough steric bias, or the reaction temperature allows for equilibration.

The Mechanism: In 2-substituted cyclopentanones, the enolate is planar. The ring adopts an envelope conformation where the substituent occupies the "flap" to minimize eclipsing interactions.

  • Kinetic Pathway: The electrophile attacks the convex face (opposite the substituent) to avoid steric clash.

  • Result: Formation of the trans-isomer (relative to the directing group).

Diagnostic Workflow:

G Start Low Diastereoselectivity (dr < 5:1) CheckSub Is the C2-Substituent Bulky (e.g., t-Bu, Ph)? Start->CheckSub CheckTemp Reaction Temp < -70°C? CheckSub->CheckTemp Yes Sol1 Increase Steric Bulk of Electrophile CheckSub->Sol1 No (Methyl/Ethyl) CheckBase Base Selection CheckTemp->CheckBase Yes Sol2 Switch to Kinetic Protocol (LDA, -78°C) CheckTemp->Sol2 No CheckBase->Sol2 Using LDA? Keep Cold Sol3 Switch to Thermodynamic (NaH, Reflux) CheckBase->Sol3 Want Cis? Equilibrate

Caption: Troubleshooting logic for improving dr in 2-substituted cyclopentanones.

Module B: Kinetic vs. Thermodynamic Patches

Issue: "I need the cis-isomer, but I keep getting the trans-isomer (or vice versa)." Technical Insight:

  • Kinetic Enolate (LDA, -78°C): Irreversible deprotonation occurs at the less hindered alpha-proton. Alkylation is fast and governed by steric approach (convex face), typically yielding the trans-2,5-disubstituted product [1].

  • Thermodynamic Enolate (KH or NaH, 0°C to Reflux): Allows equilibration between regioisomers and stereoisomers. The system settles into the lowest energy conformation, often minimizing dipole repulsion or maximizing substituent separation (pseudo-equatorial) [2].

Data Comparison: Alkylation of 2-Methylcyclopentanone

VariableKinetic ControlThermodynamic Control
Base LDA (Lithium Diisopropylamide)NaH or KH
Solvent THF (Aprotic, Polar)Ether or THF/t-BuOH
Temp -78°C (Cryogenic)0°C to Reflux
Major Product trans-2,5-dimethylcyclopentanonecis-2,5-dimethylcyclopentanone (varies by R)
Selectivity Source Steric Approach (Convex Face)Product Stability (Minimizing Strain)
Module C: The Catalytic Override (Tsuji-Trost Reaction)

Issue: "Substrate control is failing. I need to install a quaternary center with perfect stereocontrol." Solution: Abandon simple enolate alkylation. Switch to Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) .[3]

The Fix: Using Trost ligands (C2-symmetric diamines), you can control the stereochemistry at the nucleophile (the cyclopentanone) or the electrophile (the allyl group). This creates a "chiral pocket" that forces the incoming alkyl group to a specific face, overriding the natural bias of the ring [3].

Protocol: Pd-Catalyzed AAA of Cyclopentanone

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -Trost Ligand (5 mol%)
    
  • Substrate: 2-Carboethoxycyclopentanone (activates the position).

  • Electrophile: Allyl Acetate.

  • Conditions: Toluene, Room Temp.

Standard Operating Procedures (SOPs)

SOP-01: Kinetic Alkylation (High Trans Selectivity)

Target: Synthesis of trans-2-allyl-5-methylcyclopentanone.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Base Gen: Add diisopropylamine (1.1 eq) and THF. Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min.
    
  • Enolization: Add 2-methylcyclopentanone (1.0 eq) dropwise over 10 min. Crucial: Run down the side of the flask to precool. Stir 45 min at -78°C.

  • Alkylation: Add allyl bromide (1.2 eq) rapidly.

    • Note: Slow addition allows proton transfer between product and enolate (polyalkylation).

  • Quench: Pour into saturated

    
     while still cold.
    
  • Validation: Check GC/NMR. Expect dr > 10:1 favoring trans.

SOP-02: Thermodynamic Equilibration (Isomer Correction)

Target: Converting a mixture to the thermodynamically stable isomer.

  • Setup: Dissolve the diastereomeric mixture in EtOH.

  • Catalyst: Add NaOEt (0.1 eq).

  • Process: Reflux for 4-12 hours. Monitor by GC until the ratio stabilizes.

  • Workup: Neutralize with dilute HCl, extract with ether.

Mechanism Visualization

The following diagram illustrates the divergence between Kinetic (Steric) and Thermodynamic (Stability) pathways.

ReactionPath Start 2-Substituted Cyclopentanone LDA LDA / -78°C (Kinetic Enolization) Start->LDA NaH NaH / Heat (Thermodynamic) Start->NaH Enolate Li-Enolate (Planar) LDA->Enolate Irreversible Cis Cis-Product (Thermodynamic Major) Via Equilibration NaH->Cis Reversible Proton Transfer Trans Trans-Product (Kinetic Major) Via Convex Face Attack Enolate->Trans Electrophile (E+) Steric Control Trans->Cis Equilibration (if heated)

Caption: Divergent pathways for cyclopentanone alkylation. Kinetic control favors steric approach; thermodynamic control favors stability.

Frequently Asked Questions (FAQ)

Q: Why is my dr lower in cyclopentanone than in cyclohexanone? A: Cyclohexanones have a rigid chair structure where axial/equatorial distinctions are sharp. Cyclopentanones have a flexible "envelope" with lower energy barriers between conformers, blurring the distinction between faces. You must use lower temperatures (-78°C to -100°C) to "freeze" the envelope for effective stereocontrol.

Q: I am getting polyalkylation (gem-dimethyl). How do I stop this? A: This is a "proton transfer" error. The mono-alkylated product is more acidic than the starting material.

  • Fix 1: Use a slight excess of base (LDA) to ensure rapid consumption of the starting ketone.

  • Fix 2: Add the electrophile rapidly (shotgun addition) rather than dropwise.

  • Fix 3: Add HMPA or DMPU (co-solvents) to increase the reactivity of the enolate, making alkylation faster than proton transfer [4].

Q: Can I use the Trost method for simple alkyl groups like methyl? A: Generally, no. The Trost AAA works best with allylic electrophiles (allyl acetate/carbonate). For simple alkyl groups, you must rely on substrate control (SOP-01) or use an auxiliary like an Evans oxazolidinone attached to the ring.

References

  • Gall, M.; House, H. O. (1972).[4] "The formation and alkylation of specific enolate anions from an unsymmetrical ketone: 2-benzyl-2-methylcyclohexanone". Organic Syntheses, 52, 39. (Note: Principles of kinetic/thermodynamic control established here apply directly to cyclopentanones).

  • Reich, H. J. (2022). "Kinetic and Thermodynamic Enolates".[1][4][5] University of Wisconsin-Madison Chemistry Database.

  • Trost, B. M.; Xu, J. (2005). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketones: A New Strategy for the Synthesis of Quaternary Stereocenters". Journal of the American Chemical Society, 127(49), 17180–17181.

  • Cieplak, A. S. (1981). "Stereochemistry of nucleophilic addition to cyclohexanones and cyclopentanones". Journal of the American Chemical Society, 103(15), 4540–4552.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of molecules. The carboxylic acid functional group, with its distinct spectral features, is often considered straightforward to identify. However, this simplicity can be deceptive. When the carboxyl group is subjected to significant steric hindrance, the foundational principles of its spectral interpretation—rooted in strong hydrogen bonding—are fundamentally altered. This guide provides an in-depth comparison of the IR spectra of unhindered and sterically hindered carboxylic acids, supported by experimental data and protocols, to empower researchers to navigate these spectral nuances with confidence.

The Archetypal Carboxylic Acid Spectrum: The Hydrogen-Bonded Dimer

In the condensed phase (liquid or solid), most carboxylic acids exist not as isolated molecules but as stable, hydrogen-bonded dimers.[1][2] This dimerization is the single most important factor governing the appearance of their IR spectra. Two molecules orient themselves to form a centrosymmetric eight-membered ring, where the hydroxyl proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of the second, and vice versa.

This arrangement has two profound consequences for the IR spectrum:

  • O-H Stretching Vibration (ν O-H): Instead of a sharp peak around 3600 cm⁻¹ typical of a "free" hydroxyl group, the strong, cooperative hydrogen bonding in the dimer broadens this absorption into an extensive, unmistakable band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3] This band is often so broad that it overlaps with the sharper C-H stretching vibrations (~3000-2850 cm⁻¹), which appear as small peaks superimposed on the broad O-H envelope.[2]

  • C=O Stretching Vibration (ν C=O): The hydrogen bond donates electron density into the carbonyl group, which slightly weakens the C=O double bond. This weakening lowers the energy required to stretch the bond, resulting in a shift of the carbonyl absorption to a lower wavenumber. For a hydrogen-bonded dimer, this peak is typically strong and sharp, appearing around 1700-1725 cm⁻¹.[4][5]

Caption: Steric hindrance preventing dimer formation.

Comparative Data: Unhindered vs. Hindered Carboxylic Acids

The most effective way to understand these differences is through direct comparison. The table below contrasts the expected IR absorption bands for a simple, unhindered acid (like benzoic acid) with a sterically hindered analogue (like 2,6-dimethylbenzoic acid).

Vibrational Mode Unhindered (e.g., Benzoic Acid) Hindered (e.g., 2,6-Dimethylbenzoic Acid) Underlying Cause of Difference
O-H Stretch ~3300-2500 cm⁻¹ (very broad, strong)~3550 cm⁻¹ (sharp, weak "free" O-H) and/or reduced broad bandSteric bulk disrupts intermolecular H-bonding, favoring the monomeric form. [2][6]
C=O Stretch ~1700-1680 cm⁻¹ (strong)~1730-1750 cm⁻¹ (strong)Lack of H-bonding restores C=O double bond character, increasing bond strength. [2]
C-O Stretch ~1320-1210 cm⁻¹ (strong)~1300-1180 cm⁻¹ (strong)Coupled with other vibrations; less diagnostic but still present.
O-H Bend ~960-900 cm⁻¹ (broad)Often weak or absentThis broad feature is characteristic of the dimer structure. [3]

Note: Exact peak positions can vary based on the sample phase (solid/liquid), solvent, and specific molecular structure.

Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation. [7] Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

  • Background Spectrum: With the ATR crystal clean and free of any sample, acquire a background spectrum. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the ATR crystal itself from the final sample spectrum. [8]3. Sample Preparation:

    • Solids: If the sample is a powder or crystalline solid, place a small amount directly onto the center of the ATR crystal.

    • Liquids: Place a single drop of the liquid sample onto the center of the crystal.

  • Apply Pressure: Swing the pressure arm over the sample and turn the knob to apply firm, even pressure. Good contact between the sample and the crystal is essential for a strong, high-quality spectrum. [8]5. Acquire Sample Spectrum: Initiate the sample scan. Typical parameters for routine analysis are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio. [8]6. Cleaning: After analysis, retract the pressure arm. Clean the crystal meticulously using a soft, non-abrasive wipe and an appropriate solvent (e.g., isopropanol), ensuring no residue remains for the next measurement.

G cluster_workflow ATR-FTIR Experimental Workflow Start 1. Acquire Background (Clean Crystal) Prep 2. Place Sample on Crystal Start->Prep Apply 3. Apply Pressure (Ensure Contact) Prep->Apply Scan 4. Acquire Sample Spectrum Apply->Scan Clean 5. Clean Crystal Thoroughly Scan->Clean End Analysis Complete Clean->End

Sources

Technical Guide: Mass Spectrometry Fragmentation of Dimethylcyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical workflows for dimethylcyclopentane carboxylic acids , a critical subclass of naphthenic acids used as biomarkers in petrochemistry and intermediates in drug development. We evaluate the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of methyl ester derivatives against the alternative Electrospray Ionization (ESI-MS) of free acids.

Verdict: While ESI-MS offers speed, the GC-EI-MS (Methyl Ester) workflow is the superior methodology for structural elucidation, offering precise differentiation of stereoisomers (cis vs. trans) and regioisomers through diagnostic fragmentation pathways like the McLafferty rearrangement.

Part 1: Methodology Comparison

The choice of ionization and sample preparation dictates the depth of structural insight. The following table contrasts the "Gold Standard" (GC-EI-MS) with the "High-Throughput Alternative" (ESI-MS).

Table 1: Performance Benchmark
FeatureGC-EI-MS (Methyl Esters) ESI-MS (Free Acids)
Analyte State Derivatized (Methyl Ester)Native (Carboxylate Anion)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric)
Isomer Resolution High (Chromatographic + Spectral)Low (Mass-only separation)
Dominant Ion Fragment Ions (m/z 74, 88, M-31)Molecular Ion [M-H]⁻
Structural Insight Fingerprint fragmentation (McLafferty)Molecular Weight only (mostly)
Limit of Detection Low pg range (SIM mode)ng range (Scan mode)

Part 2: Mechanistic Deep Dive (GC-EI-MS)

The power of EI-MS lies in its reproducible fragmentation physics. For dimethylcyclopentane carboxylic acid methyl esters (MW 156), identification relies on two competing pathways: Alpha-Cleavage and the McLafferty Rearrangement .

The McLafferty Rearrangement (The Diagnostic Engine)

This pathway is the primary differentiator for isomers possessing a


-hydrogen relative to the carbonyl oxygen.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to 
    
    
    
    -cleavage.
  • Diagnostic Signal: For methyl esters, this yields the characteristic m/z 74 base peak (

    
    ).
    
  • Regioisomer Impact:

    • Unsubstituted

      
      -carbon:  Base peak m/z 74 .
      
    • Methyl-substituted

      
      -carbon (e.g., 1,2-dimethyl isomer):  Base peak shifts to m/z 88 .
      
    • 2,2-dimethyl isomer: If the

      
      -hydrogen is sterically blocked or absent in the specific conformation, the m/z 74 intensity drops, and 
      
      
      
      -cleavage dominates.
Alpha-Cleavage
  • Loss of Methoxy: Cleavage of the

    
     bond yields [M-31]⁺  (m/z 125).
    
  • Loss of Carbomethoxy: Cleavage of the ring-carbonyl bond yields [M-59]⁺ (m/z 97), representing the dimethylcyclopentyl cation.

Visualization: McLafferty Fragmentation Pathway

The following diagram illustrates the electron flow for a generic methyl ester derivative, highlighting the origin of the m/z 74 diagnostic ion.

McLafferty Figure 1: McLafferty Rearrangement Mechanism yielding the m/z 74 diagnostic ion. M_Ion Molecular Ion (M+) Radical Cation TS 6-Membered Transition State M_Ion->TS Gamma-H Abstraction BasePeak Enol Ether Cation (m/z 74) TS->BasePeak Beta-Cleavage Neutral Neutral Alkene (Lost) TS->Neutral Elimination

Part 3: Stereochemical Resolution (Cis vs. Trans)

Distinguishing cis and trans stereoisomers is critical for drug efficacy and environmental sourcing.

Chromatographic Separation
  • Elution Order: On non-polar columns (e.g., DB-5, HP-5), the trans isomer typically elutes before the cis isomer.

  • Reasoning: The cis isomer often possesses a higher dipole moment and stronger interaction with the stationary phase, leading to longer retention times.

Spectral Differentiation

While fragmentation pathways are identical, ion intensities differ due to thermodynamic stability:

  • Trans-Isomer: Generally more thermodynamically stable.

    • Result: Higher relative abundance of the Molecular Ion (M+) .

  • Cis-Isomer: Sterically crowded (1,2-diaxial or pseudo-axial interactions).

    • Result: The molecular ion is weaker or absent.[1][2][3] Enhanced secondary fragmentation is observed, particularly the loss of methanol ([M-32]⁺ ) or water, driven by the proximity of the ester group to ring hydrogens or methyls.

Part 4: Validated Experimental Protocol

This protocol ensures reproducible generation of methyl esters for GC-EI-MS analysis.

Workflow Diagram

Workflow Figure 2: Sample preparation and analysis workflow for dimethylcyclopentane carboxylic acids. Sample Crude Acid Sample Deriv Derivatization (14% BF3 in Methanol, 60°C, 30 min) Sample->Deriv Extract L-L Extraction (Hexane + H2O) Deriv->Extract Dry Drying (Na2SO4) Extract->Dry Inject GC-EI-MS Injection (Splitless, 250°C) Dry->Inject Analyze Data Analysis (EIC m/z 74, 88, 156) Inject->Analyze

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 mg of the carboxylic acid sample in 1 mL of methanol.

  • Derivatization (Esterification):

    • Add 1 mL of 14% Boron Trifluoride (

      
      ) in methanol .
      
    • Why:

      
       acts as a Lewis acid catalyst, driving the equilibrium toward the methyl ester more efficiently than acid-catalyzed Fischer esterification.
      
    • Incubate at 60°C for 30 minutes in a sealed vial.

  • Extraction:

    • Cool to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution (brine).

    • Vortex for 1 minute. Allow phases to separate.

    • Self-Validation: The top hexane layer contains the methyl esters. The bottom aqueous layer retains unreacted acids and catalyst.

  • Analysis (GC-MS):

    • Transfer the hexane layer to a GC vial.

    • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
    • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentanecarboxylic acid, methyl ester. National Institute of Standards and Technology. [Link]

  • Headley, J. V., et al. (2013). Mass spectrometry of naphthenic acids: practical aspects. Rapid Communications in Mass Spectrometry. [Link]

  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[1][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.[4][8][10][12][13] [Link]

  • Rowland, S. J., et al. (2011). Synthesis and characterisation of some bicyclic naphthenic acids. Tetrahedron Letters. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1,2-dimethyl- from 2,2-dimethylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric molecules is a critical challenge. The subtle differences in the placement of functional groups can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical methodologies to distinguish between two constitutional isomers: 1,2-dimethylcyclopentane-1-carboxylic acid and 2,2-dimethylcyclopentane-1-carboxylic acid.

While both share the same molecular formula (C₈H₁₄O₂) and molecular weight (142.20 g/mol ), the arrangement of the methyl groups on the cyclopentane ring necessitates distinct analytical strategies for their unambiguous identification. This guide will delve into the theoretical underpinnings and provide practical, data-driven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for this purpose.

The Challenge: Differentiating Positional Isomers

The core challenge lies in the constitutional isomerism of these two compounds. In this compound, the methyl groups are located on adjacent carbon atoms (C1 and C2), which introduces the possibility of cis and trans diastereomers. In contrast, 2,2-dimethylcyclopentane-1-carboxylic acid features a gem-dimethyl substitution at the C2 position. These structural variations, though seemingly minor, give rise to unique spectroscopic signatures.

Caption: Logical workflow for distinguishing the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most definitive method for distinguishing between these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the two isomers are predicted to show significant differences in the number of signals, their chemical shifts, and their multiplicities.

  • This compound: This isomer exists as cis and trans diastereomers, which are expected to be distinguishable by ¹H NMR.

    • Predicted ¹H NMR (cis-isomer): Due to the plane of symmetry in the time-averaged conformation, the two methyl groups may be nearly equivalent, leading to fewer signals than the trans-isomer. We would expect to see distinct signals for the C2-methyl group and the C1-methyl group, along with complex multiplets for the cyclopentane ring protons.

    • Predicted ¹H NMR (trans-isomer): The lack of a plane of symmetry will render all methyl and ring protons chemically non-equivalent, resulting in a more complex spectrum with a greater number of signals. The spatial arrangement of the methyl groups will influence the chemical shifts of the adjacent ring protons.

  • 2,2-Dimethylcyclopentane-1-carboxylic acid: The two methyl groups at the C2 position are diastereotopic and therefore expected to be chemically non-equivalent, giving rise to two distinct singlets[1]. The proton at C1 would appear as a distinct signal, likely a triplet, due to coupling with the adjacent C5 methylene protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Proton Environment 1,2-Dimethyl Isomer (Predicted) 2,2-Dimethyl Isomer (Predicted)
Carboxylic Acid (-COOH)10.0 - 12.0 ppm (broad singlet)10.0 - 12.0 ppm (broad singlet)
Methyl Protons (-CH₃)Two or more signals between 0.9 - 1.3 ppmTwo singlets around 1.0 - 1.2 ppm
Ring Protons (-CH₂-, -CH-)Complex multiplets between 1.4 - 2.8 ppmMultiplets between 1.5 - 2.5 ppm and a distinct signal for the C1-H
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide a clear distinction based on the number of unique carbon signals, which is determined by the molecular symmetry.

  • This compound:

    • cis-isomer: Possesses a plane of symmetry, resulting in fewer than 8 carbon signals.

    • trans-isomer: Lacks a plane of symmetry, and therefore all 8 carbons are expected to be chemically non-equivalent, showing 8 distinct signals.

  • 2,2-Dimethylcyclopentane-1-carboxylic acid: All 8 carbons are chemically non-equivalent, leading to 8 distinct signals in the ¹³C NMR spectrum. The quaternary carbon at C2 will be a key diagnostic peak.

Table 2: Predicted Number of ¹³C NMR Signals

Isomer Predicted Number of Signals Key Differentiating Feature
cis-1,2-Dimethyl< 8Fewer signals due to symmetry
trans-1,2-Dimethyl8All carbons are unique
2,2-Dimethyl8Presence of a quaternary carbon signal (C2)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the carboxylic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Analysis: Analyze the number of signals, chemical shifts, multiplicities, and integration in the ¹H spectrum. Count the number of signals in the ¹³C spectrum to determine the molecular symmetry.

Caption: Experimental workflow for GC-MS analysis.

Gas Chromatography (GC): Separation Based on Volatility and Polarity

Gas chromatography can be used to separate the two isomers, particularly after derivatization to their methyl esters. The retention time of each isomer will depend on its boiling point and interaction with the stationary phase of the GC column.

  • This compound methyl ester: The cis and trans diastereomers are expected to have slightly different boiling points and polarities, potentially allowing for their separation on a suitable GC column.

  • 2,2-Dimethylcyclopentane-1-carboxylic acid methyl ester: This isomer will have a different boiling point compared to the 1,2-dimethyl isomers due to differences in molecular shape and intermolecular forces.

By using a high-resolution capillary column and optimizing the temperature program, it should be possible to achieve baseline separation of the methyl esters of all three components (cis-1,2-dimethyl, trans-1,2-dimethyl, and 2,2-dimethyl isomers).

Chiral Gas Chromatography

For the separation of the enantiomers of trans-1,2-dimethylcyclopentane-1-carboxylic acid, chiral GC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: GC Analysis
  • Derivatization: Prepare the methyl esters of the carboxylic acids as described in the GC-MS protocol.

  • Injection: Inject the derivatized sample into a GC equipped with a flame ionization detector (FID).

  • Separation: Use a high-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., a polysiloxane-based phase). For chiral separations, use a column with a chiral stationary phase.

  • Data Analysis: Compare the retention times of the peaks in the sample to those of authentic standards to identify each isomer.

Synthesis of the Isomers

The synthesis of these isomers can be approached through established organic chemistry reactions.

Synthesis of this compound

A potential route starts from 1,2-cyclopentanedicarboxylic acid. This can be reduced to the diol, followed by conversion to a dihalide and subsequent methylation. Alternatively, stereoselective methods can be employed to control the formation of the cis and trans isomers.

Synthesis of 2,2-Dimethylcyclopentane-1-carboxylic acid

This isomer can be synthesized via several methods, including the cyclization of an appropriate acyclic precursor or through functional group transformations of a pre-existing cyclopentane ring.[2] For example, the reaction of a Grignard reagent with 2,2-dimethylcyclopentanone followed by oxidation could yield the desired product.

Conclusion

Distinguishing between 1,2-dimethyl- and 2,2-dimethylcyclopentane-1-carboxylic acid requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy offer the most definitive structural information, allowing for unambiguous identification based on chemical shifts, multiplicities, and the number of signals. Mass spectrometry, particularly when coupled with gas chromatography after derivatization, provides valuable information based on characteristic fragmentation patterns. Gas chromatography itself is a powerful tool for the separation of the isomers and, with the use of a chiral stationary phase, for the resolution of enantiomers. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and purity of their compounds for further research and development.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

Sources

Structural Elucidation of Substituted Cyclopentanecarboxylic Acids: X-ray Crystallography vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclopentanecarboxylic acids represent a unique challenge in structural biology and medicinal chemistry. Unlike rigid aromatic scaffolds or stable cyclohexane chairs, the cyclopentane ring exists in a state of dynamic pseudorotation, rapidly interconverting between Envelope (E) and Twist (T) conformations.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and Computational Modeling (DFT) for determining the stereochemistry and conformation of these flexible scaffolds. While NMR provides dynamic solution-state data, this guide argues that SC-XRD—specifically via diastereomeric salt formation —remains the definitive method for establishing absolute configuration and precise puckering parameters (Cremer-Pople) required for structure-based drug design (SBDD).

Part 1: The Structural Challenge – Pseudorotation

The core difficulty in characterizing cyclopentanecarboxylic acids is pseudorotation . The ring strain is minimized not by a single stable conformer, but by a continuous wave of motion where the ring puckering rotates around the five carbons.

  • Envelope (

    
    ):  One atom is out of the plane of the other four.
    
  • Twist (

    
    ):  Three atoms are roughly planar, with two displaced above and below.
    

Impact on Drug Design: In solution (NMR), these conformers average out, often obscuring the bioactive conformation. In the solid state (X-ray), crystal packing forces "freeze" the molecule into a single low-energy minimum. Understanding this frozen state is critical because it often mimics the conformation bound to a protein active site (e.g., Neuraminidase inhibitors like Peramivir).

Part 2: Methodological Comparison

The following table contrasts the three primary methods for structural elucidation of substituted cyclopentanes.

Table 1: Comparative Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C, NOE)
Computational (DFT/MD)
Primary Output 3D Atomic Coordinates (0.001 Å precision)Time-averaged geometry; Relative connectivityPotential Energy Surface (PES); Energy barriers
Stereochemistry Absolute Configuration (definitive via anomalous scattering or chiral salt)Relative Stereochemistry (diastereomers); Absolute requires derivatizationPredictive only; requires experimental validation
Conformation Captures a single, discrete low-energy state ("Frozen")Captures dynamic average; rapid interconversion blurs

-couplings
Models the full pseudorotation pathway
Sample State Solid (Single Crystal required)Solution (

,

, etc.)
In silico (Gas phase or solvation model)
Limitation Crystal packing forces may distort conformation from "bioactive" stateNOE signals can be ambiguous for flexible rings (

averaging)
Accuracy depends on basis set and functional
Critical Analysis
  • Why X-ray Wins for Configuration: NMR coupling constants (

    
    ) in cyclopentanes are notoriously difficult to interpret due to the Karplus equation's ambiguity in flexible rings. X-ray diffraction provides a direct view of the chiral centers (
    
    
    
    ).[1]
  • The "Packing Force" Caveat: Researchers must be careful. The conformation seen in X-ray is the crystal conformation, not necessarily the solution conformation. It is best used to define the absolute configuration and the bond lengths , while NMR/DFT should be used to map the conformational flexibility.

Part 3: Strategic Crystallization Protocols

Substituted cyclopentanecarboxylic acids are frequently oils or amorphous solids due to their flexibility and lack of strong intermolecular H-bond networks. Direct crystallization often fails.

The industry-standard solution is Salt Screening . By reacting the acid with a rigid, crystalline amine, you create an ionic lattice that drives crystallization.

Protocol A: Chiral Salt Screening (The "Gold Standard")

This protocol serves two purposes: stabilizing the crystal lattice and (if using a chiral amine) allowing determination of absolute configuration even without heavy atoms.

Reagents:

  • Target: Substituted Cyclopentanecarboxylic Acid (10-50 mg).

  • Counter-ions (Bases):

    • Achiral: Dicyclohexylamine, Benzylamine (for simple crystallinity).

    • Chiral (Resolving Agents): (R)-(+)-

      
      -Methylbenzylamine, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE).
      
  • Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate.

Workflow:

  • Stoichiometry: Dissolve the target acid in minimal solvent (e.g., EtOH). Add 1.05 equivalents of the amine base.

  • Equilibration: Sonicate for 5 minutes at 40°C to ensure salt formation.

  • Screening: Divide into 4 vials.

    • Vial 1: Slow evaporation (RT).

    • Vial 2: Vapor diffusion (EtOH solution / Hexane antisolvent).

    • Vial 3: Cooling (50°C

      
       4°C).
      
    • Vial 4: Solvent Switch (Add Toluene to induce precipitation).

  • Observation: Check for birefringence under a polarized light microscope.

Protocol B: Solvent-Induced Chirality Switching

Advanced Insight: Recent studies (e.g., on hydroxy-cyclopentanecarboxylic acids) show that the specific diastereomeric salt that precipitates can depend on the solvent.

  • Short Alcohols (MeOH/EtOH): May favor the (S)-acid salt.[2]

  • Long Alcohols (n-PrOH): May favor the (R)-acid salt due to solvent inclusion in the lattice.

  • Directive: Always screen at least one "bulky" alcohol (n-Butanol or n-Propanol) if initial screens fail or yield the wrong diastereomer.

Part 4: Visualization of Workflows

Diagram 1: Structural Elucidation Decision Matrix

This logic flow guides the researcher from the raw synthesized material to the final structural assignment.

G Start Target: Substituted Cyclopentanecarboxylic Acid StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No Recryst Recrystallization (Slow Evap/Cooling) Solid->Recryst SaltScreen Salt Screening (Add Amine Counter-ion) Oil->SaltScreen XRD Single Crystal XRD Recryst->XRD DataProcess Data Processing XRD->DataProcess ChiralBase Use Chiral Base (e.g., Phenylethylamine) SaltScreen->ChiralBase Need Abs Config AchiralBase Use Achiral Base (e.g., Dicyclohexylamine) SaltScreen->AchiralBase Need Conformation ChiralBase->XRD AchiralBase->XRD AbsConfig Absolute Configuration (Flack Parameter) DataProcess->AbsConfig Puckering Cremer-Pople Analysis (q2, phi2) DataProcess->Puckering

Caption: Decision matrix for selecting the optimal crystallization pathway based on the physical state and stereochemical requirements of the target acid.

Diagram 2: The Salt Screening Workflow

A visual guide to the experimental protocol described in Part 3.

SaltScreen Input Racemic/Chiral Acid (Oil) Mix Mix with Amine Base (1.05 eq) in EtOH Input->Mix Split Split to 4 Vials Mix->Split V1 Vial 1: Slow Evap (RT) Split->V1 V2 Vial 2: Vapor Diffusion (Hexane) Split->V2 V3 Vial 3: Cooling (50C -> 4C) Split->V3 V4 Vial 4: Solvent Switch (Toluene) Split->V4 Microscope Polarized Light Microscopy V1->Microscope V2->Microscope V3->Microscope V4->Microscope Select Select Crystal Microscope->Select

Caption: Step-by-step workflow for increasing the probability of obtaining X-ray quality crystals via salt formation.

Part 5: Data Interpretation (The Self-Validating System)

Once a structure is solved, the validity of the cyclopentane conformation must be mathematically verified using Cremer-Pople Puckering Parameters . Visual inspection is insufficient due to the subtle differences between Envelope and Twist forms.

Calculation Protocol

For a 5-membered ring, the puckering is described by two parameters:

  • Amplitude (

    
    ):  Indicates the degree of puckering (distortion from planarity).[3] For cyclopentanes, typically 
    
    
    
    .
  • Phase Angle (

    
    ):  Indicates the type of conformation on the pseudorotation wheel.
    
    • 
       corresponds to Twist (T)  forms.
      
    • 
       corresponds to Envelope (E)  forms.
      

Validation Check:

  • If

    
    , the ring is essentially planar (rare and high energy). Re-check the refinement for disorder.
    
  • Compare the X-ray

    
     value with DFT-calculated energy minima. If they match, the crystal structure represents a ground-state conformer. If they differ significantly, crystal packing forces are distorting the ring.
    

References

  • Conformational analysis by NMR spectroscopy and X-ray crystallography of glutamic acid analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link] (Source for the comparison of NMR vs. X-ray in amino-cyclopentane derivatives)

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids. Crystal Growth & Design. [Link] (Source for the specific protocol on solvent switching during salt crystallization)

  • A General Definition of Ring Substituent Positions (Cremer-Pople Parameters). Journal of the American Chemical Society. [Link] (The authoritative mathematical grounding for puckering analysis)

  • Stereochemistry of cyclopentane derivatives from J(CH) dependence. Magnetic Resonance in Chemistry. [Link] (Source for the limitations and capabilities of NMR in this context)

  • Cocrystal Formation between Chiral Compounds: How Cocrystals Differ from Salts. Crystal Growth & Design. [Link] (Comparative data on salt vs. cocrystal formation for chiral acids)

Sources

A Comparative Analysis of the Reactivity of 1,2-Dimethylcyclopentanecarboxylic Acid and 1-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis and medicinal chemistry, the subtle interplay of molecular structure and reactivity is a paramount concern. The choice of building blocks can profoundly influence the efficiency of a synthetic route and the biological activity of a target molecule. This guide provides an in-depth comparison of the reactivity of two closely related alicyclic carboxylic acids: 1,2-dimethylcyclopentanecarboxylic acid and 1-methylcyclopentanecarboxylic acid. By examining the electronic and steric factors that differentiate these molecules, we aim to provide a predictive framework for their behavior in common chemical transformations.

Mechanistic Insights: Unraveling the Factors Governing Reactivity

The reactivity of a carboxylic acid is primarily determined by the electrophilicity of the carbonyl carbon and the ease of access for an incoming nucleophile. In comparing 1,2-dimethyl- and 1-methyl-cyclopentanecarboxylic acid, two key factors come into play: electronic effects and steric hindrance.

Electronic Effects: The Inductive Influence of Alkyl Groups

Alkyl groups, such as methyl groups, are known to be weakly electron-donating through an inductive effect (+I).[1][2] This effect involves the pushing of electron density through the sigma bonds towards the carboxyl group. In both 1-methyl- and 1,2-dimethylcyclopentanecarboxylic acid, the methyl group(s) attached to the cyclopentane ring exert this electron-donating effect. This increased electron density on the carboxyl group slightly destabilizes the resulting carboxylate anion (the conjugate base), which in turn decreases the acidity of the carboxylic acid compared to an unsubstituted counterpart.[2]

While the presence of a second methyl group in the 1,2-dimethyl analogue might suggest a slightly greater electron-donating effect, this influence on the overall reactivity in nucleophilic acyl substitution is generally considered minor compared to the steric factors discussed next.

Steric Hindrance: The Dominant Differentiator

The most significant factor differentiating the reactivity of these two molecules is steric hindrance.[3][4] This refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species.[5][6]

  • 1-Methylcyclopentanecarboxylic Acid: In this molecule, the single methyl group at the C1 position (alpha to the carboxyl group) introduces a moderate level of steric bulk.

  • 1,2-Dimethylcyclopentanecarboxylic Acid: The addition of a second methyl group at the adjacent C2 position dramatically increases the steric congestion around the carboxylic acid functionality. This vicinal dimethyl substitution creates a more crowded environment, effectively shielding the electrophilic carbonyl carbon from the approach of nucleophiles.

This increased steric hindrance in the 1,2-dimethyl derivative is expected to significantly slow down the rates of reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification, amide bond formation, and reduction.

Visualizing the Structural Differences

To better illustrate the structural disparity, the following diagrams depict the two molecules.

Caption: Molecular structures of 1-methyl- and 1,2-dimethylcyclopentanecarboxylic acid.

The following diagram illustrates the concept of increased steric hindrance in the 1,2-dimethyl analogue.

Caption: Steric hindrance impeding nucleophilic attack on 1,2-dimethylcyclopentanecarboxylic acid.

Hypothetical Experimental Data: A Comparative Esterification Study

To provide a quantitative perspective on the anticipated reactivity differences, let us consider a hypothetical Fischer esterification reaction with ethanol, catalyzed by sulfuric acid. The following table summarizes the expected outcomes.

Carboxylic AcidRelative Reaction Rate% Yield (after 4 hours)
1-Methylcyclopentanecarboxylic Acid1.085%
1,2-Dimethylcyclopentanecarboxylic Acid~0.115%

These hypothetical data illustrate the profound impact of the additional methyl group on the reaction rate and equilibrium yield under identical conditions. The significantly lower reactivity of the 1,2-dimethyl analogue is a direct consequence of the increased steric hindrance around the carboxylic acid group.

Experimental Protocol: Fischer Esterification

The following protocol details a representative procedure for the esterification of the subject carboxylic acids.

Objective: To synthesize the ethyl esters of 1-methylcyclopentanecarboxylic acid and 1,2-dimethylcyclopentanecarboxylic acid and compare their rates of formation.

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • 1,2-Dimethylcyclopentanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Separatory funnel

  • Gas chromatograph (for monitoring reaction progress)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place 10 mmol of either 1-methylcyclopentanecarboxylic acid or 1,2-dimethylcyclopentanecarboxylic acid.

  • Addition of Reagents: To each flask, add 50 mL of anhydrous ethanol (a large excess to drive the equilibrium towards the product). While stirring, carefully add 0.5 mL of concentrated sulfuric acid as a catalyst.

    • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle.

    • Rationale: Heating increases the reaction rate by providing the necessary activation energy. Refluxing prevents the loss of volatile reactants and solvent.

  • Monitoring the Reaction: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with diethyl ether. Analyze the organic layer by gas chromatography to determine the ratio of starting material to product.

  • Workup (after completion or a set time): After the reaction has reached completion (or after a predetermined time, e.g., 4 hours), cool the flasks to room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester product.

  • Purification and Characterization: Purify the ester by distillation or column chromatography if necessary. Characterize the product by NMR and IR spectroscopy.

Conclusion

The comparative analysis of 1,2-dimethylcyclopentanecarboxylic acid and 1-methylcyclopentanecarboxylic acid reveals a significant difference in their chemical reactivity, primarily attributable to steric effects. The presence of the additional methyl group in the 1,2-dimethyl analogue creates substantial steric hindrance around the carboxylic acid functionality. This steric shield impedes the approach of nucleophiles, leading to a markedly slower reaction rate in transformations such as esterification. While electronic effects of the methyl groups play a role in modulating the acidity of the carboxylic acids, their influence on the overall reactivity in nucleophilic acyl substitution reactions is secondary to the dominant steric factor. For researchers and professionals in drug development and chemical synthesis, understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the chemical behavior of substituted alicyclic scaffolds.

References

  • Study Mind. (2022, April 18). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry).
  • Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid.
  • YouTube. (2025, September 23). Carboxylic Acid Derivatives | Reactivity Principles Made Simple.
  • MSU chemistry. Carboxylic Acid Reactivity.
  • University of Calgary, Department of Chemistry.
  • CK-12 Foundation. (2026, January 14). Chemical Reactions of Carboxylic Acids.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Guidechem. Cyclopentanecarboxylic acid, 1-methyl- 5217-05-0 wiki.
  • ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid.
  • PrepChem.com. (2020, February 23). Synthesis of methylcyclopent-1-ene-4-carboxylic acid.
  • ChemicalBook. 1,2-Cyclopentanedicarboxylic acid synthesis.
  • YouTube. 07.
  • Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
  • Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • ChemicalBook. Cyclopentane-1,2-dicarboximude synthesis.
  • YouTube. (2019, September 28).
  • Fiveable. (2025, August 15). Steric Hindrance Definition - Organic Chemistry Key Term.
  • Technoarete. (2018, January 15).
  • PMC.
  • Chemistry LibreTexts. (2021, March 5). 18.
  • PubChem - NIH. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840.
  • ResearchGate.
  • Pearson+. (2024, May 11).
  • Google Patents. US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.
  • MSU chemistry.
  • Chemguide.
  • Wikipedia. Cyclopentanecarboxylic acid.
  • Reddit. (2025, December 1). Methylcyclopentene to Cyclopentanecarboxylic acid??? : r/chemhelp.

Sources

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